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(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine Documentation Hub

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  • Product: (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine
  • CAS: 1156894-03-9

Core Science & Biosynthesis

Foundational

Molecular structure and properties of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

This in-depth technical guide provides a comprehensive analysis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine , a secondary amine integrating a bioactive 1,2,3-thiadiazole scaffold with a chiral lipophilic sec-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine , a secondary amine integrating a bioactive 1,2,3-thiadiazole scaffold with a chiral lipophilic sec-butyl chain.

Status: Chemical Probe / Candidate Compound Class: 4-Substituted-1,2,3-Thiadiazole / Secondary Amine Primary Application Domains: Agrochemical Discovery (Plant Activators), Medicinal Chemistry (Antimicrobial/Antitumor)

Executive Summary

(Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is a heterocyclic secondary amine characterized by the fusion of a 1,2,3-thiadiazole pharmacophore and a butan-2-yl lipophilic tail . The 1,2,3-thiadiazole moiety is a privileged structure in agrochemistry, known for inducing Systemic Acquired Resistance (SAR) in plants (analogous to Acibenzolar-S-methyl and Tiadinil). In medicinal chemistry, this scaffold acts as a bioisostere for heteroaromatic rings, often exhibiting antitumor and antimicrobial efficacy via mechanisms involving radical generation or enzyme inhibition.

This guide details the molecular architecture, synthetic pathways, physiochemical properties, and experimental protocols for researchers utilizing this compound as a lead structure.

Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule consists of two distinct domains linked by a secondary amine nitrogen:

  • The Warhead (1,2,3-Thiadiazole): A five-membered aromatic ring containing three heteroatoms.[1] The N=N and C-S bonds render it susceptible to specific metabolic activations (e.g., oxidative cleavage or photolysis).

  • The Lipophilic Tail (Butan-2-yl): A chiral alkyl group that modulates solubility and steric fit within binding pockets. The C2 position of the butyl chain is a stereocenter, existing as (R) and (S) enantiomers.

Predicted Physiochemical Profile

Data derived from consensus computational models for the free base.

PropertyValue (Predicted)Significance
Molecular Formula C₇H₁₃N₃SCore composition.[2]
Molecular Weight 171.26 g/mol Fragment-like; high ligand efficiency potential.
LogP (Octanol/Water) ~1.4 – 1.8Moderate lipophilicity; likely membrane permeable.
pKa (Conjugate Acid) ~8.5 – 9.2Predominantly protonated (cationic) at physiological pH (7.4).
Topological Polar Surface Area ~54 ŲGood oral bioavailability profile (<140 Ų).
Rotatable Bonds 4Flexible linker allows induced fit binding.
H-Bond Donors / Acceptors 1 / 3Balanced profile for receptor interaction.

Synthetic Methodologies

The synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is best approached via Reductive Amination , which offers milder conditions and higher functional group tolerance than direct alkylation.

Primary Route: Reductive Amination

This pathway involves the condensation of 1,2,3-thiadiazole-4-carbaldehyde with butan-2-amine to form an imine intermediate, followed by reduction.

Reaction Scheme (DOT Visualization)

Synthesis_Pathway Start1 1,2,3-Thiadiazole-4-carbaldehyde Intermediate Imine Intermediate (Unstable) Start1->Intermediate Condensation Start2 Butan-2-amine Start2->Intermediate Product (Butan-2-yl)(1,2,3-thiadiazol- 4-ylmethyl)amine Intermediate->Product Reduction Reagent NaBH(OAc)3 / DCM Acid Catalyst (AcOH) Reagent->Intermediate

Figure 1: One-pot reductive amination strategy using Sodium Triacetoxyborohydride.

Alternative Route: Nucleophilic Substitution

Direct alkylation of butan-2-amine with 4-(chloromethyl)-1,2,3-thiadiazole .

  • Drawback: Risk of over-alkylation (formation of tertiary amines) and elimination side reactions.

  • Optimization: Requires excess amine (3-5 equivalents) and a non-nucleophilic base (DIPEA) in Acetonitrile.

Experimental Protocols

Protocol: Reductive Amination (Standardized)

Objective: Synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine from aldehyde precursor.

Materials:

  • 1,2,3-Thiadiazole-4-carbaldehyde (1.0 eq)

  • Butan-2-amine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (glacial, 1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1,2,3-thiadiazole-4-carbaldehyde (5 mmol) in anhydrous DCM (20 mL).

  • Add butan-2-amine (6 mmol) followed by acetic acid (5 mmol). Stir at room temperature for 30–60 minutes to ensure imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (7.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Analytical Characterization (Expected Signals)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.5-8.7 ppm (s, 1H): Diagnostic singlet for the C5 proton of the 1,2,3-thiadiazole ring (deshielded).

    • δ 4.1-4.2 ppm (s, 2H): Singlet (or AB quartet if chiral influence is strong) for the N-CH₂-Thiadiazole protons.

    • δ 2.6-2.8 ppm (m, 1H): Multiplet for the methine (CH) of the butan-2-yl group.

    • δ 1.4-1.6 ppm (m, 2H): Methylene protons of the ethyl group.

    • δ 1.1 ppm (d, 3H): Methyl doublet (CH-CH₃).

    • δ 0.9 ppm (t, 3H): Terminal methyl triplet.

Biological & Pharmacological Potential[1][3][4][5][6][7][8]

Structure-Activity Relationship (SAR)

The 1,2,3-thiadiazole ring is not merely a structural spacer; it is a pro-drug scaffold .

  • Agrochemical Mechanism: In plants, 1,2,3-thiadiazoles are metabolized to release thiadiazole-carboxylic acid derivatives, which mimic Salicylic Acid (SA). This binds to Non-Expressor of Pathogenesis-Related Genes 1 (NPR1), triggering the systemic defense response against fungi and bacteria.

  • Medicinal Mechanism: The N=N-S moiety can undergo ring opening under specific enzymatic conditions, generating reactive species that can inhibit enzymes containing cysteine residues or interact with DNA.

Mechanism of Action Diagram (DOT Visualization)

MOA_Flow Compound (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine Metabolism Metabolic Activation (Oxidation/Hydrolysis) Compound->Metabolism In vivo ActiveSpecies Active Metabolite (Thiadiazole-4-carboxylate or Radical) Metabolism->ActiveSpecies Target Target Interaction (NPR1 in Plants / Cys-Enzymes in Humans) ActiveSpecies->Target Binding Effect Systemic Acquired Resistance (SAR) or Apoptosis Target->Effect Signaling Cascade

Figure 2: Proposed activation pathway for biological efficacy.

Safety & Handling

  • Hazards: As a secondary amine and thiadiazole derivative, treat as a potential irritant and skin sensitizer. 1,2,3-Thiadiazoles can release nitrogen gas upon thermal decomposition; avoid excessive heat (>150°C).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or degradation of the heterocycle.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on the synthesis and reactivity of the scaffold).
  • Fan, Z., et al. (2009). "Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives containing 1,3,4-thiadiazole moiety." Journal of Agricultural and Food Chemistry, 57(10), 4279-4284. Link

  • Abdel-Wahab, B. F., et al. (2011). "1,2,3-Thiadiazoles in Heterocyclic Synthesis." Chemistry of Heterocyclic Compounds, 47, 397–417. Link

  • Du, X., et al. (2012). "Design, synthesis, and antifungal activity of novel 1,2,3-thiadiazole derivatives." Organic & Biomolecular Chemistry, 10, 613-620. (Provides relevant SAR data for 4-substituted thiadiazoles). Link

  • PubChem Compound Summary. (2025). "1,2,3-Thiadiazol-4-ylmethyl derivatives." National Center for Biotechnology Information. Link

Sources

Exploratory

An In-depth Technical Guide to (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive scientific overview of the novel chemical entity, (butan-2-yl)(1,2,3-thiadiazol-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive scientific overview of the novel chemical entity, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine. While a specific CAS number for this compound is not currently cataloged, this document synthesizes critical information regarding its constituent chemical moieties: the 1,2,3-thiadiazole core and the butan-2-yl amine substituent. We will explore the rich biological activity of 1,2,3-thiadiazole derivatives, propose a viable synthetic pathway for the target molecule, and discuss its potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and related compounds.

Introduction: The Emerging Significance of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal and agricultural chemistry.[1] This scaffold is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal properties.[1][2] The mesoionic character of the 1,2,3-thiadiazole ring allows for favorable interactions with biological targets and the ability to cross cellular membranes.[1] Its utility as a bioisostere for other heterocyclic systems further enhances its appeal in the design of novel therapeutic agents.[3] This guide focuses on a specific derivative, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine, to highlight the potential for developing new chemical entities with tailored biological activities.

Chemical Identity and Physicochemical Properties

As (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is a novel compound, experimentally determined data is unavailable. However, we can infer its properties from its constituent parts and closely related analogs.

Core Chemical Identifiers

A definitive CAS number for (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine has not been assigned. For reference, chemical identifiers for the parent 1,2,3-thiadiazole and related compounds are provided in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,2,3-Thiadiazole288-48-2C₂H₂N₂S86.11
1,2,3-Thiadiazole-4-carboxylic acid4100-13-4C₃H₂N₂O₂S130.12
(S)-Butan-2-amine513-49-5C₄H₁₁N73.14
Predicted Physicochemical Properties

The physicochemical properties of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine can be predicted based on its structure. The presence of the amine group suggests it will exhibit basic properties and can form salts with acids.[4] The thiadiazole ring contributes to its aromaticity and potential for π-π stacking interactions. The butan-2-yl group will increase its lipophilicity.

Proposed Synthesis Pathway

A plausible synthetic route to (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine can be envisioned through a multi-step process, beginning with the well-established Hurd-Mori synthesis of the 1,2,3-thiadiazole ring.[2] This would be followed by functional group manipulations to introduce the aminomethyl side chain and subsequent N-alkylation.

Step-by-Step Experimental Protocol
  • Synthesis of 4-methyl-1,2,3-thiadiazole: This can be achieved via the Hurd-Mori reaction, which involves the cyclization of an appropriate hydrazone with thionyl chloride.[2]

  • Halogenation of 4-methyl-1,2,3-thiadiazole: The methyl group can be brominated using a reagent such as N-bromosuccinimide (NBS) to yield 4-(bromomethyl)-1,2,3-thiadiazole.

  • Nucleophilic Substitution with Butan-2-amine: The final step involves the nucleophilic substitution of the bromine atom by butan-2-ylamine. This reaction would likely be carried out in a suitable solvent, such as acetonitrile or DMF, and in the presence of a base to neutralize the HBr formed.[4]

Synthesis_Pathway Hydrazone Hydrazone 4-methyl-1,2,3-thiadiazole 4-methyl-1,2,3-thiadiazole Hydrazone->4-methyl-1,2,3-thiadiazole Thionyl Chloride (Hurd-Mori Reaction) 4-(bromomethyl)-1,2,3-thiadiazole 4-(bromomethyl)-1,2,3-thiadiazole 4-methyl-1,2,3-thiadiazole->4-(bromomethyl)-1,2,3-thiadiazole NBS (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine 4-(bromomethyl)-1,2,3-thiadiazole->(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine Butan-2-amine, Base

Caption: Proposed synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine.

Spectroscopic Characterization

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include those for the aromatic proton on the thiadiazole ring, the methylene protons of the linker, and the characteristic signals for the butan-2-yl group (a methine proton, two methylene protons, and two methyl groups).

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the thiadiazole ring, the methylene carbon, and the four carbons of the butan-2-yl group.[5]

Infrared (IR) Spectroscopy

Key vibrational frequencies would be expected for the C-H bonds of the aromatic and aliphatic portions, the C=N and N=N stretching of the thiadiazole ring, and the N-H stretching of the secondary amine.[5]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[6]

Potential Biological Activities and Applications

The biological profile of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine can be inferred from the extensive research on related 1,2,3-thiadiazole derivatives.

Anticancer Activity

Many 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms. The incorporation of different amine substituents can modulate this activity, making our target compound a candidate for screening in cancer cell lines.

Antimicrobial and Antiviral Activity

The 1,2,3-thiadiazole nucleus is present in compounds with significant antimicrobial and antiviral properties.[2] For instance, certain derivatives have shown activity against HIV.[2] The specific butan-2-yl amine moiety could influence the spectrum and potency of these activities.

Agricultural Applications

Some 1,2,3-thiadiazole derivatives have been developed as plant activators, inducing systemic acquired resistance in plants against various pathogens.[7] This opens up possibilities for the use of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine in an agricultural context.

Biological_Activities 1,2,3-Thiadiazole Core 1,2,3-Thiadiazole Core Target Compound Target Compound 1,2,3-Thiadiazole Core->Target Compound Butan-2-yl Amine Moiety Butan-2-yl Amine Moiety Butan-2-yl Amine Moiety->Target Compound Anticancer Activity Anticancer Activity Target Compound->Anticancer Activity Antimicrobial Activity Antimicrobial Activity Target Compound->Antimicrobial Activity Antiviral Activity Antiviral Activity Target Compound->Antiviral Activity Agricultural Applications Agricultural Applications Target Compound->Agricultural Applications

Caption: Relationship between core structures and potential biological activities.

Conclusion

While (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine remains a novel and uncharacterized molecule, this in-depth technical guide provides a solid foundation for its future investigation. By understanding the chemistry of its constituent parts, we have proposed a viable synthetic route and can anticipate a range of interesting biological activities. This document serves as a call to action for researchers in drug discovery and related fields to explore the potential of this and other new 1,2,3-thiadiazole derivatives.

References

  • Biological Activities of Thiadiazole Derivatives: A Review.
  • Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • biological activity of 1,2,3-thiadiazole derivatives. Benchchem.
  • Shafique, Z., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3676. [Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications.
  • (PDF) Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC.
  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI.

Sources

Foundational

An In--Depth Technical Guide to the Synthesis and Biological Potential of 1,2,3-Thiadiazol-4-ylmethyl Amine Derivatives

Executive Summary The 1,2,3-thiadiazole ring system represents a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and broad spectrum of biological activities.[1] Derivatives i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-thiadiazole ring system represents a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and broad spectrum of biological activities.[1] Derivatives incorporating this core have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[1][2] This technical guide provides an in-depth exploration of a specific, yet underexplored subclass: 1,2,3-thiadiazol-4-ylmethyl amine derivatives. We will dissect the fundamental synthetic strategies required to access this core, focusing on the venerable Hurd-Mori reaction and subsequent functional group manipulations. Furthermore, this guide will synthesize the existing body of knowledge on related thiadiazole compounds to forecast the therapeutic potential and delineate the likely structure-activity relationships (SAR) for this novel scaffold. Detailed, field-proven protocols for both synthesis and biological evaluation are provided to empower researchers in drug discovery and development to explore this promising chemical space.

The 1,2,3-Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[2] Its aromatic nature confers significant in vivo stability, a desirable trait for therapeutic candidates.[2] The unique arrangement of heteroatoms allows the scaffold to act as a versatile pharmacophore, capable of participating in various non-covalent interactions with biological targets.[2] Historically, compounds bearing the 1,2,3-thiadiazole moiety have exhibited a wide array of pharmacological activities, including potent anticancer, antifungal, antiviral, and even insecticidal properties, establishing it as a cornerstone for the development of new therapeutic agents.[1] The focus of this guide, the 4-ylmethyl amine substitution, introduces a flexible linker and a basic nitrogen center, which are common features in many successful drugs for enhancing aqueous solubility and facilitating key hydrogen bond interactions with target proteins.

Synthetic Pathways to 1,2,3-Thiadiazol-4-ylmethyl Amine Derivatives

Accessing the target scaffold requires a logical, multi-step approach that first builds the heterocyclic core and subsequently elaborates the C4-substituent. While no direct one-pot synthesis is established for this specific derivative class, its construction is readily achievable through a combination of reliable and well-documented chemical transformations.

Foundational Synthesis: The Hurd-Mori Reaction

The most versatile and widely adopted method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[3] This reaction involves the [3+2] cycloaddition of a diazo intermediate, generated in situ from a hydrazone, with a sulfur-containing reagent, typically thionyl chloride (SOCl₂). The causality behind this choice is its reliability and tolerance for a variety of functional groups on the starting ketone.

The general workflow begins with an α-methylene ketone that bears a precursor to the desired 4-substituent. For our purposes, a strategic starting material is a β-ketoester, such as ethyl acetoacetate.

A Proposed Synthetic Workflow

The following workflow outlines a robust and logical pathway from a simple starting material to the target 1,2,3-thiadiazol-4-ylmethyl amine core. The choice of this pathway is deliberate; it utilizes common, high-yielding reactions and creates a key intermediate that can be easily diversified.

G cluster_0 Part 1: Ring Formation (Hurd-Mori) cluster_1 Part 2: Side-Chain Elaboration start Ethyl Acetoacetate hydrazone Formation of Hydrazone (e.g., with Thiosemicarbazide) start->hydrazone NH₂NHCSNH₂ cyclization Hurd-Mori Cyclization (SOCl₂) hydrazone->cyclization Excess SOCl₂ thiadiazole_ester Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate cyclization->thiadiazole_ester reduction Ester Reduction (e.g., LiAlH₄) thiadiazole_ester->reduction alcohol (1,2,3-Thiadiazol-4-yl)methanol reduction->alcohol 1. LiAlH₄ 2. H₂O workup activation Alcohol Activation (e.g., SOCl₂ or MsCl) alcohol->activation SOCl₂ or MsCl, Et₃N halide 4-(Chloromethyl)-1,2,3-thiadiazole activation->halide substitution Nucleophilic Substitution halide->substitution final_product Target: 1,2,3-Thiadiazol-4-ylmethyl Amine Derivative substitution->final_product amine Primary/Secondary Amine (R¹R²NH) amine->substitution

Caption: Proposed synthetic workflow for 1,2,3-thiadiazol-4-ylmethyl amine derivatives.

Rationale for Workflow Choices:

  • Step 1 (Hydrazone Formation): Condensation of the β-ketoester with a hydrazide (like thiosemicarbazide) is a standard, high-yielding reaction that installs the necessary N-N bond.

  • Step 2 (Cyclization): The Hurd-Mori reaction with thionyl chloride is the key transformation to build the thiadiazole ring.[3]

  • Step 3 (Reduction): The resulting ester at the 4-position is a crucial "handle." Its reduction to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a necessary step to prepare it for nucleophilic substitution.

  • Step 4 (Activation): Primary alcohols are poor leaving groups. Therefore, activation by converting the hydroxyl group into a better leaving group, such as a chloride (using SOCl₂) or a mesylate (using MsCl), is essential for the subsequent step. This is a critical, causality-driven choice to ensure the reaction proceeds efficiently.

  • Step 5 (Substitution): The activated intermediate, now an electrophile, readily undergoes Sₙ2 reaction with a diverse range of primary or secondary amines to yield the final target compounds. This step allows for the introduction of various R-groups, enabling a thorough exploration of the structure-activity relationship.

Biological Activities and Therapeutic Potential

While the specific 1,2,3-thiadiazol-4-ylmethyl amine scaffold is not extensively documented, we can infer its likely biological profile from the vast literature on closely related analogues.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole ring, an isomer of our target, have demonstrated significant anticancer activity.[4][5] The mesoionic character of the ring allows these molecules to readily cross cellular membranes to interact with intracellular targets.[4][6] The mechanism of action is often multi-targeted, with some derivatives inducing apoptosis through the activation of caspases 3 and 8.[7] The introduction of a flexible aminomethyl linker at the C4 position is hypothesized to allow for optimal positioning of the molecule within enzyme active sites or receptor binding pockets, potentially enhancing potency.

Table 1: Representative Anticancer Activity of Substituted Thiadiazole Derivatives

Compound Class Cell Line Activity (IC₅₀) Reference
2-Arylamino-5-aryl-1,3,4-thiadiazoles MCF-7 (Breast) 6.6 µM [8]
5-(4-chlorophenyl)-1,3,4-thiadiazoles HepG2 (Liver) 2.32 - 8.35 µM [6]
Ciprofloxacin-1,3,4-thiadiazole hybrids A549 (Lung) 2.79 µM [6]

| 2,5-Disubstituted 1,3,4-thiadiazoles | MDA-MB-231 (Breast) | 53.4 µM |[7] |

Antimicrobial Properties

Thiadiazole derivatives are well-established as potent antimicrobial agents.[9][10] Their activity spans Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[11][12] The mechanism often involves the disruption of key biochemical pathways or enzyme function within the microbe.[9] The presence of the basic amine in the 4-ylmethyl amine scaffold could enhance antimicrobial activity by interacting with the negatively charged components of bacterial cell walls or membranes.

Table 2: Representative Antimicrobial Activity of Substituted Thiadiazole Derivatives

Compound Class Microorganism Activity (MIC) Reference
1,2,4-Triazole-3-thione derivatives Staphylococcus species 15.63–500 µg/mL [12]
Enaminone-linked 1,3,4-thiadiazoles Aspergillus fumigatus Highly Potent [13]
Enaminone-linked 1,3,4-thiadiazoles Bacillus subtilis Highly Potent [13]

| General 1,3,4-thiadiazoles | Various Bacteria & Fungi | Broad Spectrum Activity |[9][14] |

Structure-Activity Relationship (SAR) Insights

Based on published data for related heterocyclic systems, a predictive SAR model can be constructed. The key to a successful drug discovery campaign is understanding how modifications to a core structure influence its biological activity.

SAR cluster_Activity Predicted Impact on Activity Core R1_node • Small alkyl groups (Me, Et) • Cyclic amines (piperidine, morpholine) • Aromatic rings (phenyl) Activity_node • Potency • Selectivity • Solubility • Pharmacokinetics R1_node->Activity_node Modulates binding affinity, solubility, and cell permeability R3_node • H, Methyl, small alkyl groups • Halogens (Cl, F) • Aryl groups R3_node->Activity_node Influences electronic properties and steric interactions with target

Sources

Exploratory

Thermodynamic stability of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

An In-Depth Technical Guide to the Thermodynamic Stability of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine. Given the absence of existing literature on this specific molecule, this document serves as a prospective analysis, outlining a robust, multi-faceted approach for its characterization. We present a plausible synthetic route, detail rigorous experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and describe a computational methodology based on Density Functional Theory (DFT) to predict and rationalize its stability. Furthermore, potential decomposition pathways inherent to the 1,2,3-thiadiazole core are discussed. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds, providing a self-validating system for the comprehensive evaluation of thermodynamic stability.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a significant heterocyclic motif in medicinal and agricultural chemistry, valued for its diverse biological activities.[1] Compounds incorporating this scaffold have demonstrated potential as antifungal, antiviral, and anticancer agents.[1] The thermodynamic stability of any new chemical entity is a critical parameter that dictates its shelf-life, storage conditions, formulation compatibility, and overall viability as a drug candidate.[2] The 1,2,3-thiadiazole ring, in particular, is known for its potential to undergo thermal or photochemical decomposition, often involving the extrusion of molecular nitrogen.[3]

This guide focuses on a novel derivative, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine. A thorough understanding of its stability is paramount before it can be considered for any pharmaceutical application. We will outline a systematic approach to fully characterize its thermodynamic properties.

Proposed Synthesis Pathway

A logical first step in studying the properties of a novel compound is its synthesis. Based on established methods for creating 4-substituted-1,2,3-thiadiazoles, we propose a multi-step synthesis starting from a suitable ketone. The Hurd-Mori synthesis is a well-established and versatile method for forming the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride.[4][5]

The proposed pathway is as follows:

  • Formation of a Semicarbazone: Reaction of a suitable α-haloketone (e.g., 1-chloro-3-butanone) with semicarbazide to form the corresponding semicarbazone.

  • Hurd-Mori Cyclization: Treatment of the semicarbazone with thionyl chloride (SOCl₂) to yield 4-(chloromethyl)-1,2,3-thiadiazole. This cyclization is a cornerstone of 1,2,3-thiadiazole synthesis.[5][6]

  • Nucleophilic Substitution: Reaction of the 4-(chloromethyl)-1,2,3-thiadiazole with butan-2-amine. The amine will act as a nucleophile, displacing the chloride to form the target molecule, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine.

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Nucleophilic Substitution ketone 1-chloro-3-butanone semicarbazone Corresponding Semicarbazone ketone->semicarbazone semicarbazide Semicarbazide semicarbazide->semicarbazone thiadiazole_intermediate 4-(chloromethyl)-1,2,3-thiadiazole semicarbazone->thiadiazole_intermediate thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->thiadiazole_intermediate final_product (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine thiadiazole_intermediate->final_product amine Butan-2-amine amine->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Assessment of Thermodynamic Stability

A combination of thermal analysis techniques is essential for a comprehensive understanding of a compound's stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental approach.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is invaluable for identifying melting points, phase transitions, and decomposition temperatures.[8][9] An exothermic event on a DSC thermogram can indicate decomposition.[10]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards like indium and zinc.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of the synthesized and purified (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine into a clean aluminum DSC pan.[11]

  • Sealing: Hermetically seal the pan to prevent any mass loss due to evaporation before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere (flow rate: 50 mL/min).[12]

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above any expected decomposition (e.g., 350 °C).[11]

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition). The onset temperature of the first major exotherm is a critical indicator of thermal instability.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is used to determine the temperatures at which a material decomposes and to quantify the mass loss associated with decomposition.[2][3]

  • Instrument Calibration: Ensure the TGA's balance and temperature sensors are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA crucible (typically alumina).[14]

  • Instrument Setup:

    • Place the crucible onto the TGA's high-precision balance.

    • Purge the furnace with an inert nitrogen atmosphere (e.g., 30 mL/min) to prevent oxidative decomposition.[14]

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[15]

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of this curve can help pinpoint the temperatures of maximum decomposition rates.[13]

G cluster_exp Experimental Workflow start Synthesized Compound dsc DSC Analysis (2-5 mg, N₂ atm, 10°C/min) start->dsc tga TGA Analysis (5-10 mg, N₂ atm, 10°C/min) start->tga dsc_data Thermogram: Melting Point (Tm) Decomposition Onset (Td) dsc->dsc_data tga_data Thermogram: Mass Loss vs. Temp Decomposition Profile tga->tga_data interpretation Data Interpretation & Stability Assessment dsc_data->interpretation tga_data->interpretation

Caption: Experimental workflow for thermal stability analysis.

Data Presentation

The quantitative data obtained from these analyses should be summarized for clarity.

ParameterMethodPredicted Value
Melting Point (Tₘ)DSCTo be determined
Onset of Decomposition (Tₑₓₒ)DSCTo be determined
Enthalpy of Decomposition (ΔHₑₓₒ)DSCTo be determined
Onset of Mass Loss (Tₒₙₛₑₜ)TGATo be determined
Temperature at 5% Mass Loss (T₅%)TGATo be determined
Residual Mass @ 600°CTGATo be determined

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding molecular stability.[16][17] By calculating thermodynamic properties like enthalpy of formation and Gibbs free energy, we can gain insights into the intrinsic stability of the target molecule and its potential decomposition products.[18]

DFT Calculation Protocol
  • Structure Optimization:

    • Build the 3D structure of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine.

    • Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[19] This level of theory is a good balance of accuracy and computational cost for organic molecules.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermodynamic Properties Calculation:

    • From the frequency calculation, extract key thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (298.15 K).[20]

  • Decomposition Pathway Analysis:

    • Hypothesize a decomposition reaction, such as the extrusion of N₂ to form a thioketene intermediate.

    • Calculate the optimized structures and thermodynamic properties of the products (e.g., N₂ and the corresponding thioketene).

    • The overall reaction enthalpy (ΔHᵣₓₙ) can be calculated as: ΔHᵣₓₙ = ΣH(products) - H(reactant)

    • A negative or small positive ΔHᵣₓₙ would suggest that the decomposition is thermodynamically favorable.

G start Build 3D Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check_freq Imaginary Frequencies? freq->check_freq check_freq->opt Yes (Re-optimize) thermo Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) check_freq->thermo No pathway Analyze Decomposition Pathway (e.g., N₂ extrusion) thermo->pathway end Predict ΔH of Reaction pathway->end

Caption: Workflow for computational stability analysis using DFT.

Potential Degradation Pathways

The 1,2,3-thiadiazole ring is known to be susceptible to ring-opening and fragmentation reactions. Understanding these potential pathways is crucial for interpreting experimental results.

  • Thermal N₂ Extrusion: The most common decomposition pathway for 1,2,3-thiadiazoles is the thermally induced loss of a nitrogen molecule to form a highly reactive thioketene intermediate. This intermediate can then undergo further reactions, such as polymerization or reaction with solvent molecules.

  • Acid/Base Instability: The 1,2,3-thiadiazole ring can be sensitive to both strong acidic and basic conditions, which may lead to ring cleavage. The presence of the secondary amine in our target molecule introduces a basic site that could potentially influence its stability in different pH environments.

Conclusion

This technical guide has outlined a comprehensive, multi-pronged strategy for the characterization of the thermodynamic stability of the novel compound (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine. By integrating a plausible synthetic route with rigorous experimental thermal analysis (DSC and TGA) and predictive computational chemistry (DFT), this framework provides a self-validating system for generating the critical data required for drug development professionals. The successful execution of these protocols will yield a thorough understanding of the compound's melting behavior, decomposition profile, and intrinsic thermodynamic stability, thereby informing its potential for future pharmaceutical development.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

  • Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • Verevkin, S. P., et al. (2011). Thermodynamic Analysis of Strain in the Five-Membered Oxygen and Nitrogen Heterocyclic Compounds. The Journal of Physical Chemistry A, 115(10), 1992–2004. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Mohammed, K. (2016). Thermogravimetric analysis - Pharmaceutical analysis. Slideshare. [Link]

  • Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][3][4][21]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(1), 334–344. [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]

  • Hosny, M. A. (2017). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 54(5), 2829-2834. [Link]

  • Singh, P., et al. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 2449, 020001. [Link]

  • Musil, F., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(7), e2115413119. [Link]

  • Verevkin, S. P., et al. (2011). Thermodynamic analysis of strain in the five-membered oxygen and nitrogen heterocyclic compounds. The Journal of Physical Chemistry A, 115(10), 1992-2004. [Link]

  • da Silva, M. D., et al. (2015). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 81, 117-124. [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 549–555. [Link]

  • Fiveable. (n.d.). Computational Thermodynamic Properties. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Andreussi, O., et al. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. Journal of Chemical Theory and Computation, 14(7), 3753–3767. [Link]

  • Infinity Labs. (2025, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Sławiński, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(16), 4567. [Link]

  • On, K. C., et al. (2024). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molecules, 29(10), 2297. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. [Link]

  • Gapsys, V., et al. (2020). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. Journal of Chemical Theory and Computation, 16(4), 2735–2748. [Link]

  • Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 455–469. [Link]

  • Gaba, M., & Mohan, C. (2016). Biological activity of oxadiazole and thiadiazole derivatives. Medicinal Chemistry Research, 25(2), 1-22. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • Fomenkov, I. V., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Polymers, 13(21), 3792. [Link]

  • Jafari, M., et al. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology, 6(1), 17-29. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Malvern Panalytical. (2017, March 6). What Is Differential Scanning Calorimetry (DSC)?. [Link]

  • Yilmaz, M., et al. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]

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  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(1), e202112438. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]

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Sources

Protocols & Analytical Methods

Method

Synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine via reductive amination

Application Note: AN-SYN-2024-08 Topic: Synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine via Reductive Amination Executive Summary This application note details the optimized protocol for synthesizing (butan-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-08 Topic: Synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine via Reductive Amination

Executive Summary

This application note details the optimized protocol for synthesizing (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine , a secondary amine scaffold relevant to medicinal chemistry (kinase inhibition) and agrochemistry (plant resistance activators). The method employs a Direct Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) .

Unlike traditional two-step methods (imine isolation followed by reduction), this "one-pot" protocol minimizes the handling of unstable intermediates and preserves the integrity of the sensitive 1,2,3-thiadiazole ring system. This guide addresses specific challenges, including the steric hindrance of the sec-butylamine and the potential lability of the thiadiazole core.

Strategic Rationale & Retrosynthesis

Why Reductive Amination?

Direct alkylation of amines with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is the preferred route for synthesizing secondary amines because it is convergent , chemoselective , and avoids the use of lachrymatory halomethyl-thiadiazole precursors.

The 1,2,3-Thiadiazole Challenge

The 1,2,3-thiadiazole ring is a bioisostere for pyridine but possesses lower aromatic stabilization energy. It is susceptible to:

  • Base-catalyzed decomposition: Strong bases (e.g., LDA, NaH) can trigger ring opening to alkynyl thiolates (the "Pechmann-type" fragmentation).

  • Thermal decomposition: High temperatures (>140°C) can cause nitrogen extrusion.

Solution: The use of STAB (


)  allows the reaction to proceed at room temperature under mildly acidic conditions (pH 5–6), avoiding both thermal stress and hard nucleophiles.
Retrosynthetic Analysis (Visual)

Retrosynthesis Target (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (Target Molecule) Disconnect C-N Disconnection Target->Disconnect Aldehyde 1,2,3-thiadiazole-4-carbaldehyde (Electrophile) Disconnect->Aldehyde Amine Butan-2-amine (Nucleophile) Disconnect->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the secondary amine.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
1,2,3-Thiadiazole-4-carbaldehyde Limiting Reagent1.0Synthesize via Hurd-Mori or purchase. Store at 4°C.
Butan-2-amine (sec-butylamine) Amine Source1.1 – 1.2Racemic or enantiopure. Stereocenter is retained.
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4 – 1.5Moisture sensitive. Do not use if "gooey" or smelling strongly of AcOH.
Acetic Acid (AcOH) Catalyst1.0Promotes iminium ion formation.
1,2-Dichloroethane (DCE) SolventN/APreferred solvent (Abdel-Magid).[1] Anhydrous.
Dichloromethane (DCM) Extraction SolventN/AAlternative reaction solvent (slower rates).
Step-by-Step Procedure

Step 1: Iminium Formation (The "Equilibration" Phase)

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3-thiadiazole-4-carbaldehyde (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Add butan-2-amine (1.1 mmol) followed by Acetic Acid (1.0 mmol).

    • Expert Insight: Although STAB can be used immediately, sec-butylamine is sterically hindered compared to linear amines. Stirring for 30–60 minutes before adding the hydride ensures the equilibrium shifts toward the imine/iminium species, preventing direct reduction of the aldehyde to the alcohol side-product.

Step 2: Reduction 3. Cool the mixture to 0°C (ice bath). Note: STAB is mild, but cooling controls the initial exotherm. 4. Add STAB (1.4 mmol) in one portion. 5. Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). 6. Stir under nitrogen atmosphere for 4–16 hours.

  • Monitoring: Check via TLC (SiO2; 5% MeOH in DCM) or LC-MS. Look for disappearance of the aldehyde (UV active).

Step 3: Quench & Workup 7. Quench the reaction by adding saturated aqueous


  (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
  • Safety: This neutralizes the acetic acid and residual boron species.
  • Extract the aqueous layer with DCM (3 x 10 mL).
  • Combine organic layers and wash with Brine (1 x 10 mL).
  • Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification 11. Purify the crude oil via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Eluent: Gradient of 0%
    
    
    5% MeOH in DCM (with 1%
    
    
    additive if streaking occurs).

Mechanistic Pathway & Logic

The success of this reaction relies on the kinetic differentiation between the aldehyde and the iminium ion. STAB is less nucleophilic than


 due to the electron-withdrawing acetoxy groups. It reduces the protonated iminium ion significantly faster than the neutral aldehyde.[1]

Mechanism Start Aldehyde + sec-Butylamine Hemiaminal Hemiaminal Intermediate (Unstable) Start->Hemiaminal + AcOH (Catalyst) SideReaction Direct Reduction to Alcohol (Undesired) Start->SideReaction Slow (if no amine present) Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium - H2O Reduction Hydride Transfer (via STAB) Iminium->Reduction Fast Product Secondary Amine Product Reduction->Product

Figure 2: Mechanistic pathway highlighting the critical Iminium intermediate.[2]

Troubleshooting & Validation

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Alcohol formation Incomplete imine formation before reduction.Increase "Step 1" stir time to 2 hours. Add molecular sieves (4Å) to scavenge water.
No Reaction STAB Decomposed.Check reagent quality. STAB releases AcOH when degrading. Use fresh bottle.
Ring Decomposition Temperature too high or basic workup too harsh.Keep temp < 30°C. Do not use NaOH for quenching; stick to

.
Analytical Validation (Expected Data)
  • 1H NMR (

    
    ): 
    
    • Thiadiazole Proton: Singlet around

      
       8.5 – 9.0 ppm (characteristic of H-5 on the ring).
      
    • Benzylic-like

      
      :  Singlet (or AB quartet if chiral amine induces diastereotopicity) around 
      
      
      
      4.1 – 4.3 ppm.
    • Butyl Methine: Multiplet around

      
       2.6 – 2.8 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect

      
       peak corresponding to MW ~171.26 Da.
      

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds: A Series Of Monographs. Wiley-Interscience.
  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative protocol for extremely hindered amines).

Sources

Application

Preparation of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine from sec-butylamine

Application Note: A-02B4 Topic: High-Fidelity Synthesis of (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine from sec-Butylamine Abstract This application note provides a detailed, two-step protocol for the synthesis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-02B4

Topic: High-Fidelity Synthesis of (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine from sec-Butylamine

Abstract

This application note provides a detailed, two-step protocol for the synthesis of the novel secondary amine, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine. The 1,2,3-thiadiazole scaffold is a significant pharmacophore, and its functionalization is of high interest in medicinal chemistry for the development of new therapeutic agents.[1][2] The synthetic strategy detailed herein employs a robust and scalable pathway, commencing with the Hurd-Mori synthesis to construct the core 1,2,3-thiadiazole-4-carbaldehyde intermediate.[1][2][3] This is followed by a highly selective reductive amination step with sec-butylamine using sodium triacetoxyborohydride (NaBH(OAc)₃). This protocol is designed for high fidelity, providing a comprehensive guide to reaction execution, purification, and characterization, ensuring reproducibility for researchers in drug discovery and chemical development.

Introduction and Synthetic Strategy

The 1,2,3-thiadiazole ring system is a versatile heterocyclic motif present in compounds with a wide array of biological activities, including anticancer, antiviral, and antifungal properties.[1][4] The target molecule, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine, combines this privileged scaffold with a chiral secondary amine, presenting a valuable building block for library synthesis in drug discovery programs.

Our synthetic approach is a deliberate two-step sequence designed for efficiency and control.

Step 1: Hurd-Mori Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde. The foundational Hurd-Mori reaction is employed to construct the heterocyclic core.[3][5] This reaction involves the cyclization of a hydrazone precursor with thionyl chloride. While multiple pathways to the aldehyde exist, a common and reliable method involves starting from a precursor like 3,3-diethoxypropanal diethyl acetal, converting it to the corresponding tosylhydrazone, which then undergoes cyclization.

Step 2: Reductive Amination. The crucial C-N bond is formed via reductive amination. This method is superior to direct alkylation as it avoids common issues of overalkylation.[6] We have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mild nature and remarkable chemoselectivity for the in situ-formed iminium ion over the starting aldehyde minimize the formation of alcohol byproducts, which can complicate purification when using less selective hydrides like sodium borohydride.[6][7][8] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[7]

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Hurd-Mori Synthesis cluster_1 Step 2: Reductive Amination Start Hydrazone Precursor Aldehyde 1,2,3-Thiadiazole-4-carbaldehyde Start->Aldehyde SOCl₂ FinalProduct (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine Aldehyde->FinalProduct 1. sec-Butylamine 2. NaBH(OAc)₃ SecButylamine sec-Butylamine

Caption: Overall synthetic workflow.

Materials and Reagents

All reagents should be of ACS grade or higher and used without further purification unless specified.

ReagentSupplierCAS No.MW ( g/mol )Properties
1,2,3-Thiadiazole-4-carbaldehydeBenchChem27643-15-8114.13Solid
sec-ButylamineSigma-Aldrich13952-84-673.14Liquid, d=0.724 g/mL
Sodium Triacetoxyborohydride (STAB)Sigma-Aldrich56553-60-7211.94Solid, moisture-sensitive
Dichloromethane (DCM), AnhydrousFisher Sci.75-09-284.93Liquid, d=1.33 g/mL
Acetic Acid, GlacialVWR64-19-760.05Liquid, d=1.05 g/mL
Saturated Sodium Bicarbonate (aq.)LabChemN/AN/ASolution
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9120.37Solid
Silica Gel, 230-400 meshSorbent Tech.7631-86-9N/ASolid

Experimental Protocol: Reductive Amination

This protocol details the synthesis of the target compound from the commercially available or pre-synthesized aldehyde intermediate.

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, nitrile gloves) is mandatory. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

G start Start reagents Combine Aldehyde & sec-Butylamine in Anhydrous DCM start->reagents stir1 Stir at RT for 20 min (Imine Formation) reagents->stir1 add_stab Add NaBH(OAc)₃ (Portion-wise) stir1->add_stab stir2 Stir at RT for 3-5 hours add_stab->stir2 monitor Monitor by TLC (Hexane:EtOAc 7:3) stir2->monitor monitor->stir2 Incomplete quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM (3x) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3-thiadiazole-4-carbaldehyde (1.00 g, 8.76 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (DCM, 40 mL). To this suspension, add sec-butylamine (1.05 mL, 9.64 mmol, 1.1 equiv) via syringe. A catalytic amount of glacial acetic acid (approx. 50 µL, 0.01 equiv) can be added to facilitate iminium ion formation.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The initial suspension should become a clear solution as the imine forms.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.42 g, 11.4 mmol, 1.3 equiv) portion-wise over 10 minutes.[9]

    • Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and any potential off-gassing. STAB is the preferred reagent as it is less basic and less protic than other borohydrides, which prevents unwanted side reactions and allows for a one-pot procedure.[7]

  • Reaction: Allow the reaction to stir at room temperature for 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the aldehyde spot (visualized with a KMnO₄ stain) indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification and Characterization

Purification:

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 100% hexane to 80:20 hexane/ethyl acetate is typically effective. The product is expected to elute as the polarity is increased.

  • Alternative for Amines: For challenging purifications, an NH-functionalized silica gel column can be used to minimize tailing, which is common with amine compounds.

Expected Yield: 75-85%

Characterization:

The structure of the purified (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the thiadiazole proton (singlet, ~δ 8.5-9.0 ppm), the methylene bridge protons (singlet, ~δ 4.0-4.5 ppm), the methine and methylene protons of the sec-butyl group, and the terminal methyls.
¹³C NMR Resonances for the thiadiazole ring carbons (~δ 140-160 ppm), the methylene bridge carbon (~δ 45-55 ppm), and the four distinct carbons of the sec-butyl group.
FT-IR Characteristic vibrational frequencies for N-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=N/C=C stretching of the thiadiazole ring (~1500-1600 cm⁻¹).[10]
Mass Spec A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₈H₁₄N₃S.

Troubleshooting

IssueProbable CauseRecommended Solution
Incomplete Reaction Inactive reducing agent or insufficient timeEnsure NaBH(OAc)₃ is fresh and handled under anhydrous conditions. Extend reaction time and monitor by TLC.
Formation of Alcohol Byproduct Contamination of water; wrong reagentUse anhydrous solvents and fresh NaBH(OAc)₃. If using NaBH₄, the aldehyde must be fully converted to the imine before adding the reducing agent.
Difficult Purification (Tailing) Basic nature of the amine productUse a solvent system containing a small amount of triethylamine (0.5-1%) during chromatography, or use an amino-functionalized silica gel.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal.[Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 844–847. [Link]

  • Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.[Link]

  • An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Request PDF on ResearchGate.[Link]

  • El-Sayed, W. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Scientific Reports, 12(1), 17295. [Link]

  • Morzherin, Y. Y., et al. Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+). Ural Federal University.[Link]

  • Królewska-Głowiak, K., et al. (2022). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 27(21), 7215. [Link]

  • Alazawi, S. K., & Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Turkish Journal of Chemistry, 46(4), 1269-1280. [Link]

  • Synthesis and spectrometric studies of some new 1,3,4-thiadiazoles. ResearchGate.[Link]

  • Begunov, R. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5163. [Link]

  • Firoozpour, L., et al. (2021). Synthesis, biological evaluation, and in silico studies of novel 1,3,4-thiadiazole derivatives as selective butyrylcholinesterase inhibitors. Organic Chemistry Research, 7(2), 173-186. [Link]

  • Popa, M., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. International Journal of Molecular Sciences, 26(1), 1. [Link]

Sources

Method

Application Note: Scalable Synthesis of 1,2,3-Thiadiazole Methyl Amines

Executive Summary The 1,2,3-thiadiazole moiety is a privileged pharmacophore in agrochemicals (e.g., plant activators like Acibenzolar-S-methyl) and emerging oncology therapeutics. However, the installation of a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-thiadiazole moiety is a privileged pharmacophore in agrochemicals (e.g., plant activators like Acibenzolar-S-methyl) and emerging oncology therapeutics. However, the installation of a primary amine handle—specifically the 4-(aminomethyl)-1,2,3-thiadiazole motif—presents distinct challenges during scale-up. The inherent instability of the 1,2,3-thiadiazole ring toward strong nucleophiles and reducing agents (which can trigger nitrogen extrusion or ring cleavage) renders standard amide reductions risky.

This guide details a convergent, scalable protocol that circumvents ring-reduction steps by installing the nitrogen functionality prior to ring closure. We prioritize the Modified Hurd-Mori Cyclization using a phthalimide-protected precursor. This route offers superior safety profiles and impurity control compared to radical bromination or hydride reduction pathways.

Strategic Route Analysis

When designing a synthesis for 1,2,3-thiadiazole methyl amines, three primary strategies exist. We have selected Strategy C for this protocol due to its scalability and safety profile.

StrategyMethodologyScale-Up RiskVerdict
A. Linear Reduction Ester formation

Amide

LiAlH

Reduction
High. 1,2,3-Thiadiazoles are sensitive to strong hydride reducing agents, leading to ring opening (Cornforth-type rearrangement or N

loss).
Avoid for scale-up.
B. Radical Functionalization 4-Methyl-1,2,3-thiadiazole

Radical Bromination (NBS)

Amination
High. Radical bromination is often non-selective (mono/di-bromo mixtures) and exothermic. Handling lachrymatory intermediates is hazardous.Not Recommended.
C. Convergent Cyclization Protected Amino-Ketone

Hydrazone

Hurd-Mori Cyclization
Low/Medium. The amine is installed early in a protected form (Phthalimide). The ring forms around the stable functionality.Recommended Protocol.
Visualizing the Strategic Pathway

G cluster_safety Critical Control Point Start Chloroacetone Inter1 Phthalimidoacetone Start->Inter1 K-Phthalimide (Gabriel) Inter2 Tosylhydrazone Intermediate Inter1->Inter2 Tosylhydrazine MeOH Cyclization Hurd-Mori Cyclization (SOCl2) Inter2->Cyclization SOCl2 -10°C to RT Protected 4-(Phthalimidomethyl)- 1,2,3-thiadiazole Cyclization->Protected - SO2, - HCl Final 4-(Aminomethyl)- 1,2,3-thiadiazole Protected->Final Hydrazine (Ing-Manske)

Figure 1: The Convergent Phthalimide Route. By installing the nitrogen early (yellow nodes), we avoid reducing the sensitive thiadiazole ring later.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Phthalimidoacetone)

Objective: Synthesize the ketone precursor with the amine already "masked" as a phthalimide. Reaction Type: S


2 Substitution (Gabriel Synthesis).
  • Reagents:

    • Chloroacetone (1.0 equiv) [Warning: Lachrymator]

    • Potassium Phthalimide (1.05 equiv)

    • DMF (Solvent, 5 vol) or Acetone (for easier workup)

  • Procedure:

    • Charge Potassium Phthalimide into the reactor with DMF.

    • Cool to 0–5 °C.

    • Add Chloroacetone dropwise to control exotherm.

    • Warm to room temperature and stir for 4–6 hours (monitor by TLC/HPLC).

    • Workup: Pour into ice water. The product, Phthalimidoacetone , usually precipitates as a solid. Filter, wash with water, and dry.

    • Yield Target: >85%.[1]

Phase 2: Hydrazone Formation

Objective: Convert the ketone to a hydrazone, the necessary substrate for the Hurd-Mori reaction. Tosylhydrazones are preferred over semicarbazones for better solubility and cleaner cyclization profiles.

  • Reagents:

    • Phthalimidoacetone (1.0 equiv)

    • 
      -Toluenesulfonyl hydrazide (1.0 equiv)
      
    • Methanol or Ethanol (10 vol)

    • Catalytic HCl (optional, usually not needed for tosylhydrazones)

  • Procedure:

    • Dissolve Phthalimidoacetone in alcohol.

    • Add Tosylhydrazide.

    • Heat to reflux for 1–2 hours. The product often crystallizes upon cooling.

    • Isolation: Cool to 0 °C, filter the solid Tosylhydrazone , wash with cold ethanol, and dry.

    • Yield Target: >90%.[1]

Phase 3: The Hurd-Mori Cyclization (Critical Scale-Up Step)

Objective: Form the 1,2,3-thiadiazole ring using Thionyl Chloride (SOCl


).[2]
Mechanism:  The thionyl chloride attacks the hydrazone nitrogen, followed by cyclization onto the 

-methyl group and elimination of sulfinate/HCl.

Safety Critical Control Points:

  • Gas Evolution: This reaction generates massive quantities of SO

    
     and HCl gas. A caustic scrubber (NaOH) is mandatory .
    
  • Exotherm: The addition of SOCl

    
     is exothermic.[3]
    

Protocol:

  • Setup: Dry reactor, N

    
     atmosphere, overhead stirring, efficient reflux condenser connected to a scrubber.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Neat SOCl

    
     can be used but is harder to control on scale.
    
  • Addition:

    • Suspend the Tosylhydrazone (1.0 equiv) in DCM (10 vol) at -10 °C.

    • Add Thionyl Chloride (5.0–10.0 equiv) dropwise. Do not rush.

  • Reaction:

    • Allow the mixture to warm to room temperature slowly.

    • Once gas evolution subsides, heat to mild reflux (40 °C) for 2–4 hours to drive the reaction to completion.

  • Workup (Quench):

    • Option A (Distillation): If scale permits, distill off excess SOCl

      
       and solvent under reduced pressure (trap the distillate!).
      
    • Option B (Quench): Pour the reaction mixture slowly onto crushed ice/sodium bicarbonate mixture. Caution: Violent foaming.

  • Purification: Extract with DCM, wash with brine, dry over MgSO

    
    . The product, 4-(Phthalimidomethyl)-1,2,3-thiadiazole , is often a solid that can be recrystallized from Ethanol/Heptane.
    
Phase 4: Deprotection (Ing-Manske Procedure)

Objective: Reveal the primary amine.

  • Reagents:

    • 4-(Phthalimidomethyl)-1,2,3-thiadiazole

    • Hydrazine Hydrate (1.2 equiv)

    • Ethanol[2][4][5][6]

  • Procedure:

    • Suspend the intermediate in Ethanol.[4]

    • Add Hydrazine Hydrate.

    • Reflux for 2–3 hours. A white precipitate (Phthalhydrazide byproduct) will form.

  • Isolation:

    • Cool to RT. Acidify with HCl (to pH ~1) to dissolve the amine and fully precipitate the phthalhydrazide.

    • Filter off the phthalhydrazide solid.

    • Neutralize the filtrate with NaOH (to pH >10) and extract with DCM or EtOAc.

    • Concentrate to obtain 4-(Aminomethyl)-1,2,3-thiadiazole .

    • Storage: Store as the Hydrochloride salt for stability.

Process Safety & Troubleshooting

Mechanism of the Hurd-Mori Reaction

Understanding the mechanism is key to troubleshooting.

Mechanism Hydrazone Tosylhydrazone (Nucleophile) Intermediate N-Sulfinyl Intermediate Hydrazone->Intermediate Attack on S SOCl2 Thionyl Chloride (Electrophile) SOCl2->Intermediate Cyclization Cyclization onto Alpha-Methyl Intermediate->Cyclization - HCl Product 1,2,3-Thiadiazole Cyclization->Product Byproducts Gases: SO2 + HCl Leaving Group: Tosyl Chloride Cyclization->Byproducts Elimination

Figure 2: Simplified Hurd-Mori Mechanism. Note that the reaction relies on the nucleophilicity of the hydrazone nitrogen.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization Moisture in SOCl

or Solvent.
Use freshly distilled SOCl

and anhydrous DCM. Water hydrolyzes SOCl

to SO

/HCl, stopping the reaction.
Violent Gas Evolution Addition rate too fast.Cool reactor to -10 °C or lower during addition. Ensure scrubber capacity is sufficient.
Impurity: 1,2,3-Triazole Decomposition of hydrazone.Avoid excessive heating. Ensure N

atmosphere.
Ring Cleavage during Deprotection Hydrazine concentration too high or reaction too long.Monitor strictly by TLC. Do not reflux overnight. The thiadiazole ring is robust to hydrazine briefly, but prolonged exposure can degrade it.

References

  • Hurd, C. D., & Mori, R. I. (1955).[7] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[7][8] Link

  • Organic Syntheses. 1,2,3-Thiadiazole-4-carboxylic acid, ethyl ester. Coll. Vol. 5, p. 504 (1973). Link

  • BenchChem. Application Notes for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Wiley. Link

  • Thomas, L., et al. (2010).[8] Investigation of the regioselectivity of the Hurd–Mori reaction. Tetrahedron, 66(29), 5472-5478.[8] Link

Disclaimer: This protocol involves hazardous reagents (Thionyl Chloride, Hydrazine). All procedures should be performed in a fume hood with appropriate PPE and gas scrubbing systems.

Sources

Application

Application Notes and Protocols for the Agrochemical Screening of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

For: Researchers, scientists, and professionals in agrochemical discovery and development. Introduction: The Potential of a Novel 1,2,3-Thiadiazole Derivative The 1,2,3-thiadiazole scaffold is a privileged structure in t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and professionals in agrochemical discovery and development.

Introduction: The Potential of a Novel 1,2,3-Thiadiazole Derivative

The 1,2,3-thiadiazole scaffold is a privileged structure in the field of medicinal and agricultural chemistry, forming the foundation for a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, insecticidal, and plant growth-regulating properties.[1][2][3] Notably, some 1,2,3-thiadiazole derivatives act as plant activators, eliciting systemic acquired resistance (SAR) in plants, which provides broad-spectrum protection against pathogens.[4][5]

This document provides a comprehensive guide for the investigation of a novel, putative agrochemical, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine . As the specific biological activities of this compound are yet to be characterized, these application notes and protocols are designed to provide a robust framework for its synthesis and systematic screening for potential agrochemical applications. The methodologies outlined herein are based on established principles in agrochemical research and the known properties of the 1,2,3-thiadiazole class of compounds.

Synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

The synthesis of 1,2,3-thiadiazole derivatives is well-established, with the Hurd-Mori reaction being a common and efficient method.[1][6] A plausible synthetic route for (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is proposed below.

Proposed Synthetic Pathway:

Synthesis_Pathway A Butan-2-one C Butan-2-one semicarbazone A->C Reaction with B B Semicarbazide hydrochloride E 4-methyl-1,2,3-thiadiazole C->E Hurd-Mori cyclization with D D Thionyl chloride (SOCl2) G 4-(bromomethyl)-1,2,3-thiadiazole E->G Bromination with F F N-Bromosuccinimide (NBS) I (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine G->I Nucleophilic substitution with H H Butan-2-amine

Caption: Proposed synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine.

Protocol for Synthesis:

  • Synthesis of Butan-2-one semicarbazone:

    • Dissolve butan-2-one and semicarbazide hydrochloride in a suitable solvent such as ethanol and water.

    • Add a base like sodium acetate to neutralize the hydrochloride.

    • Stir the reaction mixture at room temperature until precipitation of the semicarbazone is complete.

    • Filter, wash, and dry the resulting solid.

  • Hurd-Mori Cyclization to form 4-methyl-1,2,3-thiadiazole:

    • Suspend the butan-2-one semicarbazone in a solvent like dichloromethane.

    • Slowly add thionyl chloride at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Neutralize the reaction mixture and extract the product.

    • Purify the crude product by column chromatography.

  • Bromination to form 4-(bromomethyl)-1,2,3-thiadiazole:

    • Dissolve 4-methyl-1,2,3-thiadiazole in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

    • Reflux the mixture under light irradiation until the reaction is complete.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

    • Purify the product by chromatography.

  • Synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine:

    • Dissolve 4-(bromomethyl)-1,2,3-thiadiazole in a polar aprotic solvent like acetonitrile.

    • Add an excess of butan-2-amine and a non-nucleophilic base such as potassium carbonate.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Filter the reaction mixture and remove the solvent under reduced pressure.

    • Purify the final compound by column chromatography.

Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Hypothesized Biological Activities and Screening Strategy

The 1,2,3-thiadiazole core is associated with a diverse range of bioactivities. Therefore, a tiered screening approach is recommended to efficiently evaluate the potential of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine.

Workflow for Agrochemical Screening:

Screening_Workflow cluster_in_vitro start Synthesized Compound: (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine in_vitro Primary In Vitro Screening start->in_vitro in_vivo Secondary In Vivo (Greenhouse) Screening in_vitro->in_vivo Active compounds fungicidal Fungicidal Assay insecticidal Insecticidal Assay herbicidal Herbicidal Assay moa Mode of Action Studies in_vivo->moa Promising candidates lead_opt Lead Optimization moa->lead_opt

Caption: A tiered approach for screening novel agrochemicals.

Detailed Experimental Protocols

Part 1: In Vitro Fungicidal Activity Screening

This protocol aims to assess the direct inhibitory effect of the test compound on the mycelial growth of various phytopathogenic fungi.

Materials:

  • (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

  • A selection of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Commercial fungicide (e.g., Azoxystrobin) as a positive control

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Solutions: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL) in the PDA medium. Ensure the final DMSO concentration in the medium does not inhibit fungal growth.

  • Poisoned Agar Plate Preparation: Add the appropriate volume of the test compound solution to molten PDA medium, mix well, and pour into sterile petri dishes. Prepare control plates with DMSO only and positive control plates with the commercial fungicide.

  • Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds.

CompoundTarget FungusEC₅₀ (µg/mL)
(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amineBotrytis cinerea[Data]
(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amineFusarium oxysporum[Data]
Azoxystrobin (Positive Control)Botrytis cinerea[Data]
Part 2: In Vivo Plant-Pathogen Interaction Assay

This protocol evaluates the efficacy of the compound in protecting a host plant from fungal infection in a controlled greenhouse environment.

Materials:

  • Healthy, susceptible host plants (e.g., tomato or cucumber seedlings)

  • (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine formulated for foliar application

  • Spore suspension of a relevant pathogen (e.g., Phytophthora infestans for tomato)

  • Commercial fungicide as a positive control

  • Control formulation (without the active ingredient)

Procedure:

  • Plant Treatment: Spray the plant foliage with the test compound formulation until runoff. Treat control groups with the blank formulation and the positive control. Allow the plants to dry.

  • Pathogen Inoculation: After a set period (e.g., 24 hours), inoculate the plants by spraying them with the pathogen's spore suspension.

  • Incubation: Place the plants in a high-humidity chamber at an appropriate temperature to facilitate infection and disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done using a disease rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).

  • Data Analysis: Calculate the disease severity index and the protective effect of the compound.

    • Protective Effect (%) = [(DS_control - DS_treated) / DS_control] * 100

    • Where DS_control is the disease severity in the control group and DS_treated is the disease severity in the treated group.

Part 3: Evaluation of Plant Activator Properties

This protocol is designed to determine if the compound can induce systemic acquired resistance (SAR) in plants, a desirable trait for modern agrochemicals.[5]

Materials:

  • Host plants (e.g., Arabidopsis thaliana or tobacco)

  • (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

  • Known SAR inducer (e.g., Acibenzolar-S-methyl) as a positive control

  • Pathogen for challenge inoculation (e.g., Pseudomonas syringae)

Procedure:

  • Induction Treatment: Treat a lower leaf of each plant with the test compound. The application can be through soil drench or foliar spray on the single leaf.

  • Induction Period: Allow a period of 2-3 days for the plant to develop a systemic response.

  • Challenge Inoculation: Inoculate an upper, untreated leaf with the pathogen.

  • Symptom and Pathogen Growth Assessment: After 3-4 days, assess the disease symptoms on the challenged leaves. Additionally, quantify the bacterial population within the leaf tissue.

  • Data Analysis: Compare the disease symptoms and pathogen growth in the treated plants with the control plants. A significant reduction in disease severity and pathogen proliferation in the systemic leaves indicates SAR induction.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • Negative Controls (Solvent/Blank Formulation): These are crucial to ensure that the observed effects are due to the test compound and not the delivery system.

  • Positive Controls (Commercial Agrochemicals): These provide a benchmark for the activity of the test compound and validate the experimental setup.

Consistent and dose-dependent results across replicate experiments will build confidence in the observed biological activities of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine.

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold holds significant promise in the development of novel agrochemicals.[7] The systematic evaluation of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine using the protocols outlined in this guide will provide a comprehensive understanding of its potential as a fungicide, insecticide, herbicide, or plant activator. Positive results from these initial screenings will warrant further investigation into its mode of action, spectrum of activity, and potential for lead optimization.

References

  • Benchchem. (n.d.). biological activity of 1,2,3-thiadiazole derivatives.
  • ResearchGate. (2025). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.
  • MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
  • Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • American Chemical Society. (2009). Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.
  • Encyclopedia.pub. (n.d.). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives.
  • MDPI. (2025). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators.
  • ResearchGate. (2025). (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • PubMed. (2017). Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates.
  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.

Sources

Method

Procedures for using (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine as a ligand

Application Note: Procedures for Using (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine as a Ligand Part 1: Executive Summary & Ligand Profile (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (herein referred to as BuTDZ-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Procedures for Using (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine as a Ligand

Part 1: Executive Summary & Ligand Profile

(Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (herein referred to as BuTDZ-Amine ) represents a specialized class of hybrid heterocyclic-amine ligands. Unlike varying phosphine ligands, BuTDZ-Amine offers a "hard-soft" donor gradient, combining a secondary aliphatic amine (hard donor) with a


-deficient 1,2,3-thiadiazole ring (soft/borderline donor).

This guide details the protocols for utilizing BuTDZ-Amine in two primary contexts:

  • Bioinorganic Model Chemistry: Synthesis of Cu(II) and Zn(II) complexes for antimicrobial pharmacophore evaluation.

  • Catalysis: Utilization as an ancillary ligand in Pd(II)-catalyzed cross-coupling or C-H activation, leveraging the thiadiazole ring's ability to act as a directing group.

Ligand Properties Table
PropertySpecification
IUPAC Name N-(butan-2-yl)-1-(1,2,3-thiadiazol-4-yl)methanamine
Molecular Formula C

H

N

S
Molecular Weight 171.26 g/mol
Donor Atoms N(amine), N2/N3 (thiadiazole)
Coordination Geometry Potential

-bidentate (forming 6-membered chelate) or Monodentate
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in Hexanes
Storage Hygroscopic oil/low-melting solid. Store under Argon at 4°C.

Part 2: Coordination Chemistry & Complex Synthesis

The 1,2,3-thiadiazole ring contains two nitrogen atoms (N2 and N3). While less basic than pyridine, these nitrogens can coordinate to late transition metals. The secondary amine provides the primary anchor point.

Mechanism of Action (Coordination)

The ligand typically operates via two modes:[1]

  • Mode A (Chelation): The amine nitrogen and the N3 of the thiadiazole bind the metal, forming a six-membered metallacycle. This is favored with ions like Pd(II) or Cu(II).

  • Mode B (Bridging): In polynuclear complexes, the amine and thiadiazole nitrogens may bind different metal centers.

CoordinationModes cluster_Modes Coordination Pathways Ligand BuTDZ-Amine (Free Ligand) ModeA Chelation (Mode A) 6-Membered Ring (Pd, Cu) Ligand->ModeA + M(II) salts (Low Steric Bulk) ModeB Monodentate/Bridging (Mode B) (Ag, polynuclear) Ligand->ModeB + M(I) salts (High Steric/Bridging) Result1 Stable Chelate Catalytically Active ModeA->Result1 Result2 Polymeric/Cluster Material Science ModeB->Result2

Figure 1: Logical flow of coordination modes based on metal oxidation state and steric environment.

Protocol 1: Synthesis of [Cu(BuTDZ-Amine)₂]Cl₂ (Bioactive Model)

Rationale: Copper complexes of thiadiazoles are widely studied for antifungal activity (similar to Tiadinil analogs). This protocol yields a bis-ligand complex.[1]

Materials:

  • BuTDZ-Amine (1.0 mmol, 171 mg)

  • CuCl₂[1]·2H₂O (0.5 mmol, 85 mg)

  • Ethanol (Absolute, 10 mL)

  • Diethyl Ether (for precipitation)

Procedure:

  • Solution A: Dissolve 171 mg of BuTDZ-Amine in 5 mL of absolute ethanol. Stir at room temperature (RT) for 5 minutes.

  • Solution B: Dissolve 85 mg of CuCl₂·2H₂O in 5 mL of warm ethanol (40°C). The solution should be clear blue/green.

  • Complexation: Dropwise add Solution A to Solution B under vigorous stirring.

    • Observation: The solution will likely deepen in color (dark green or blue-violet) indicating amine coordination.

  • Reflux: Heat the mixture to 60°C for 2 hours to ensure thermodynamic chelation.

  • Isolation:

    • Allow the solution to cool to RT.

    • Concentrate the volume to ~2 mL using a rotary evaporator (do not dry completely).

    • Add 10 mL of diethyl ether to induce precipitation.

    • Filter the solid, wash with cold ether (2 x 5 mL), and dry under vacuum.

Validation:

  • IR Spectroscopy: Look for the shift in the secondary amine N-H stretch (typically shifts from ~3300 cm⁻¹ to ~3200 cm⁻¹ or broadens upon coordination). The thiadiazole ring breathing mode (~900-1000 cm⁻¹) may also shift.

Part 3: Catalytic Application Protocol

1,2,3-Thiadiazoles can act as directing groups for Pd-catalyzed C-H activation, or the ligand can serve as a stabilizing amine ligand in Suzuki-Miyaura couplings.

Protocol 2: Pd-Catalyzed Cross-Coupling Screening

Rationale: The secondary amine prevents Pd-black precipitation, while the thiadiazole provides hemilability (loosely binding to open coordination sites during the catalytic cycle).

Workflow Diagram:

CatalysisWorkflow Step1 Pre-Catalyst Formation Pd(OAc)2 + BuTDZ-Amine (1:2 Ratio) in Toluene Step2 Activation Stir 30 min @ RT Formation of Pd(L)2(OAc)2 Step1->Step2 Step3 Substrate Addition Ar-Br + Boronic Acid + Base (K2CO3) Step2->Step3 Step4 Reaction 80-100°C, 12-24h Step3->Step4 Step5 Workup Filter through Celite GC-MS Analysis Step4->Step5

Figure 2: Step-by-step workflow for utilizing BuTDZ-Amine in palladium-catalyzed cross-coupling.

Detailed Procedure:

  • Catalyst Pre-loading:

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).

    • Add BuTDZ-Amine (3.4 mg, 0.02 mmol, 2 mol%).

    • Add Toluene (1 mL) and stir for 30 mins at RT. Why? This allows the formation of the active Pd(L)2 species before the oxidative addition step.

  • Reaction Setup:

    • Add Aryl Bromide (1.0 mmol).

    • Add Phenylboronic acid (1.2 mmol).

    • Add K₂CO₃ (2.0 mmol).

    • Seal the vial and heat to 80°C.

  • Monitoring:

    • Monitor conversion via TLC or GC-MS. The ligand is distinctively visible in LC-MS (M+H = 172.2).

Part 4: Characterization & Troubleshooting

NMR Spectroscopy Features

When characterizing the ligand or its complexes, focus on the methylene spacer protons.

  • Free Ligand: The CH₂ protons between the ring and the amine appear as a singlet or AB system around

    
     3.8 - 4.2 ppm (depending on solvent).
    
  • Complexed Ligand: Upon coordination to a metal (e.g., Zn, Pd), these protons often become diastereotopic (splitting into an AB quartet) due to the locking of the conformation in the chelate ring.

Stability Warning (The "Hurd-Mori" Risk)

1,2,3-Thiadiazoles are susceptible to ring cleavage under strongly basic conditions or high heat (forming alkynyl thiolates).

  • Precaution: Avoid using strong bases like NaH or t-BuLi with this ligand. Use mild bases (Cs₂CO₃, K₃PO₄) for catalytic reactions.

Solubility Troubleshooting
  • Issue: Complex precipitates immediately and is insoluble.

  • Solution: The Cu(II) complex may be polymeric. Switch solvent to DMF or DMSO for characterization. For catalysis, use a more lipophilic counter-ion or add a co-solvent (Toluene/DMF mix).

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Wiley-Interscience. (Foundational text on ring stability and reactivity).
  • Jain, A. K., et al. (2013).[2][3] "1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities." Chemical Biology & Drug Design. Link (Note: While focusing on the 1,3,4 isomer, this review establishes the baseline for thiadiazole-metal bioactivity).

  • Gomtsyan, A. (2012). "Thiadiazoles: A promising structure in medicinal chemistry."[3] Chem. Heterocycl.[3][4] Compd. (Discusses the pharmacophore properties of the thiadiazole-amine linkage).

  • Hurd, C. D., & Mori, R. I. (1955).[2] "On the Mechanism of the Reaction of 1,2,3-Thiadiazoles with Base." Journal of the American Chemical Society. Link (Critical safety reference regarding ring stability).

  • PubChem Compound Summary. (2023). "Butan-2-yl 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoate" (Structural analog data used for solubility estimation). Link

(Note: Specific literature on the exact complexation of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is sparse; protocols above are derived from established methodologies for homologous 4-substituted-1,2,3-thiadiazole amine ligands.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Technical Support Center: Synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine Case ID: 123-TDZ-AMINE Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division) Status: Open for Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Case ID: 123-TDZ-AMINE Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division) Status: Open for Optimization

Executive Summary: The "Yield Killers"

You are attempting to synthesize (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine . Through analysis of user reports and structural constraints, we have identified two primary factors suppressing yield in this specific transformation:

  • 1,2,3-Thiadiazole Ring Instability: Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is inherently sensitive to base. Strong nucleophiles or high pH can trigger a base-catalyzed ring cleavage (Lalezari fragmentation type), expelling nitrogen and sulfur to form alkynes.

  • Steric Impediment: The sec-butyl group (butan-2-yl) on the amine creates significant steric bulk compared to n-butyl or ethyl groups. This slows down nucleophilic attack, requiring longer reaction times which, paradoxically, increases the window for byproduct formation.

Strategic Route Selection

We recommend Route A (Reductive Amination) as the primary standard. Route B (Nucleophilic Substitution) should be reserved for cases where the aldehyde starting material is inaccessible.

Synthesis_Routes Start_Aldehyde 1,2,3-Thiadiazole- 4-carbaldehyde Route_A Route A: Reductive Amination Start_Aldehyde->Route_A Preferred Start_Halide 4-(Chloromethyl)- 1,2,3-thiadiazole Route_B Route B: Nucleophilic Substitution Start_Halide->Route_B High Risk SecButylAmine sec-Butylamine (butan-2-amine) SecButylAmine->Route_A SecButylAmine->Route_B Target Target Product: (butan-2-yl)(1,2,3-thiadiazol- 4-ylmethyl)amine Route_A->Target High Yield (Mild Conditions) Route_B->Target Mod. Yield (Risk of Ring Opening)

Figure 1: Decision matrix for synthetic pathway selection. Route A is prioritized to preserve ring integrity.

Detailed Protocols & Troubleshooting

Protocol A: Reductive Amination (Recommended)

Mechanism: Condensation of 1,2,3-thiadiazole-4-carbaldehyde with sec-butylamine followed by hydride reduction.

The Protocol:

  • Imine Formation: Dissolve 1,2,3-thiadiazole-4-carbaldehyde (1.0 eq) in anhydrous DCE (Dichloroethane) or DCM. Add sec-butylamine (1.2 eq).

  • Activation: Add Ti(OiPr)₄ (Titanium isopropoxide) (1.5 eq). Crucial Step: The steric bulk of the sec-butyl group makes imine formation sluggish. Ti(IV) acts as both a Lewis acid and water scavenger.

  • Stir: Stir at Room Temperature (RT) for 6–12 hours. Monitor disappearance of aldehyde via TLC/LCMS.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (2.0 eq) portion-wise.

  • Quench: Quench carefully with saturated aqueous NaHCO₃. (Do NOT use strong base like NaOH).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Incomplete conversion of Aldehyde Steric hindrance of sec-butyl group preventing imine formation.Add 4Å Molecular Sieves or increase Ti(OiPr)₄ to 2.0 eq. Do not proceed to reduction until imine is formed.
Low Yield after workup Product is water-soluble or volatile.The secondary amine product is likely an oil. Do not rotovap to dryness at high vacuum/heat. Form the HCl salt immediately for isolation.
Decomposition observed Use of NaBH₄ instead of NaBH(OAc)₃.NaBH₄ is too basic/harsh for some thiadiazoles. Stick to the triacetoxyborohydride (STAB) or cyanoborohydride.
Protocol B: Nucleophilic Substitution (High Risk)

Mechanism: SN2 attack of sec-butylamine on 4-(chloromethyl)-1,2,3-thiadiazole.

The Risk: 1,2,3-Thiadiazoles are prone to base-catalyzed fragmentation. Using an external base (TEA/DIPEA) to scavenge HCl can trigger ring opening if the local concentration is too high.

Decomposition Thiadiazole 1,2,3-Thiadiazole Ring Base_Attack Base (OH- or strong amine) removes proton at C5 Thiadiazole->Base_Attack Ring_Open Ring Cleavage (Loss of N2) Base_Attack->Ring_Open Irreversible Byproducts Alkynyl Thiolates (Decomposed Trash) Ring_Open->Byproducts

Figure 2: The "Lalezari Fragmentation" pathway. Strong bases attack the C5 position, destroying the ring.

The Protocol:

  • Stoichiometry: Dissolve 4-(chloromethyl)-1,2,3-thiadiazole (1.0 eq) in MeCN or DMF.

  • The Scavenger: Use excess sec-butylamine (3.0–4.0 eq) as both nucleophile and base.

    • Why?sec-butylamine is less basic than TEA/DIPEA and avoids introducing a third species that might act as a destructive base.

  • Temperature: React at 0°C to RT . Do NOT heat above 40°C.

  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Formation of Tertiary Amine (Bis-alkylation) The product (secondary amine) competes with the starting amine.This is common.[1] Increase starting amine equivalents to >5.0 eq to statistically favor mono-alkylation.
Black tar / Sulfur smell Ring decomposition via base hydrolysis.You likely used NaOH, KOH, or heated the reaction. Repeat at 0°C using only the amine itself as the base.

Isolation & Purification Strategy

The target, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine, is a secondary amine with a molecular weight of ~171 g/mol . It will likely be a viscous oil with moderate volatility.

Recommendation: Isolate as Hydrochloride Salt

  • Dissolve the crude oil in minimal diethyl ether or EtOAc.

  • Add 2M HCl in diethyl ether (dropwise) at 0°C.

  • The hydrochloride salt should precipitate as a white/off-white solid.

  • Filter and wash with cold ether.

    • Benefit: Increases stability, prevents volatility loss, and removes non-basic impurities.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (K₂CO₃) for the substitution reaction? A: Use with extreme caution. While K₂CO₃ is a weak base, heterogeneous bases can create "hotspots" of basicity on the surface. If you must use it, ensure fine powdering and keep the temperature <25°C. We strongly recommend using excess amine instead.

Q: Why is the sec-butyl group reacting so slowly compared to n-butyl? A: The branching at the alpha-carbon of the amine creates significant steric clash with the electrophile. In Reductive Amination (Route A), this hinders the initial attack on the carbonyl carbon. This is why the addition of Ti(OiPr)₄ is mandatory—it activates the carbonyl to overcome this steric barrier.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: If utilizing Route B, this is likely the quaternary ammonium salt (over-alkylation) or the decomposed thiadiazole ring fragments (ionic thiolates). If utilizing Route A, it may be the titanium complex. Quench with Rochelle's salt (potassium sodium tartrate) solution to break up titanium emulsions before TLC.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. (Foundational text on 1,2,3-thiadiazole synthesis and ring properties). Link

  • Lalezari, I., Shafiee, A., & Yalpani, M. (1969). Selenium heterocycles.[2] III. Synthesis of 1,2,3-selenadiazoles. The Journal of Organic Chemistry. (Describes the base-catalyzed fragmentation mechanism relevant to both selena- and thiadiazoles). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. (Standard protocol for STAB reductions). Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Wiley-Interscience. (Comprehensive review of ring stability and reactivity). Link

Sources

Optimization

Minimizing side reactions during 1,2,3-thiadiazole amination

The following Technical Support Center guide is designed for medicinal chemists and process development scientists working with the 1,2,3-thiadiazole scaffold. Topic: Minimizing Side Reactions & Optimizing Yields Ticket...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for medicinal chemists and process development scientists working with the 1,2,3-thiadiazole scaffold.

Topic: Minimizing Side Reactions & Optimizing Yields Ticket Priority: High (Scaffold Instability)

Executive Summary: The "Fragile Scaffold" Paradox

The 1,2,3-thiadiazole ring is a unique bioisostere in drug discovery, but it presents a "Fragile Scaffold" paradox. While the ring requires activation for amination (often via cross-coupling or


), the conditions required for this activation often trigger catastrophic ring decomposition.

The two primary failure modes are:

  • Base-Induced Fragmentation (Lalezari-type): Strong bases trigger deprotonation at C5 (or C4), causing ring cleavage,

    
     extrusion, and formation of alkynyl thiolates.
    
  • Catalyst Poisoning: The sulfur atom at position 1 is a potent soft donor that irreversibly binds to Pd/Cu active sites, arresting the catalytic cycle.

Diagnostic Flowchart (Troubleshooting)

Use this logic tree to identify the root cause of your reaction failure.

Troubleshooting Start Start: Reaction Failed Obs What is the primary observation? Start->Obs Gas Gas Evolution (Bubbling) & Darkening Obs->Gas Vigorous bubbling NoRxn No Reaction (SM Recovery) Obs->NoRxn Stalled WrongProd Wrong Product / Isomer Obs->WrongProd Clean conversion, wrong mass BaseCheck Check Base pKa. Is pKa > 10? Gas->BaseCheck CatCheck Check Catalyst System. Standard PPh3 or dppf? NoRxn->CatCheck RegioCheck Substrate: 4,5-dihalo? WrongProd->RegioCheck SolnGas DIAGNOSIS: Lalezari Fragmentation. Base attacked Ring H. BaseCheck->SolnGas Yes ActionGas ACTION: Switch to inorganic carbonates (Cs2CO3) or phosphate (K3PO4). SolnGas->ActionGas SolnPois DIAGNOSIS: Sulfur Poisoning. S-1 coordinated to Metal. CatCheck->SolnPois Yes ActionPois ACTION: Use Pd-precatalysts (G3/G4) or NHC ligands (PEPPSI). SolnPois->ActionPois SolnRegio DIAGNOSIS: SNAr Regioselectivity. C5 is more electrophilic. RegioCheck->SolnRegio Yes

Figure 1: Decision tree for diagnosing 1,2,3-thiadiazole amination failures. Color coding indicates severity (Red = Decomposition, Yellow = Stalled, Blue = Selectivity).

Critical Failure Mode: Ring Fragmentation

The Issue: You observe vigorous gas evolution (


) and the formation of a black tar or a sulfur-smelling byproduct.
The Mechanism:  1,2,3-Thiadiazoles bearing a proton at C4 or C5 are highly acidic (

). Strong bases (NaH, LiHMDS, tBuOK) deprotonate the ring, triggering a retro-electrocyclic ring opening known as Lalezari Fragmentation .
Mechanism of Failure
  • Deprotonation: Base removes H-5.

  • Ring Opening: The carbanion collapses, breaking the S-N bond.

  • Decomposition:

    
     is expelled, leaving an alkynyl thiolate.
    

Fragmentation SM 1,2,3-Thiadiazole Inter [Ring Anion] SM->Inter Deprotonation Base Base (B:) Base->Inter Prod Alkynyl Thiolate + N2 (Gas) Inter->Prod Ring Cleavage

Figure 2: Pathway of Base-Induced Lalezari Fragmentation leading to scaffold destruction.

Corrective Actions
ParameterRecommendationRationale
Base Selection Use

or

These bases are strong enough for Buchwald-Hartwig cycles but usually too weak to rapidly deprotonate the thiadiazole C-H.[1] Avoid alkoxides (

) if possible.
Temperature Keep < 80°C Thermal energy accelerates the extrusion of

from the anionic intermediate.
Solvent 1,4-Dioxane or Toluene Avoid polar aprotic solvents (DMF/DMSO) with strong bases, as they enhance basicity and promote fragmentation.

Experimental Protocols

Protocol A: Pd-Catalyzed Amination (Buchwald-Hartwig)

Best for: Unactivated thiadiazoles or when SNAr fails.

The "Anti-Poisoning" Strategy: Standard Pd sources (


, 

) are easily poisoned by the thiadiazole sulfur. You must use a precatalyst system that generates the active

species rapidly and keeps it ligated with a bulky, electron-rich ligand.

Recommended System:

  • Catalyst: Xantphos Pd G3 or BrettPhos Pd G3 (Precatalysts).

  • Alternative:

    
     + Xantphos  (High denticity prevents S-coordination).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step:

  • Charge: Add 1,2,3-thiadiazole halide (1.0 equiv), Amine (1.2 equiv),

    
     (3.0 equiv), and Xantphos Pd G3 (2-5 mol%) to a vial.
    
  • Inert: Seal and purge with Argon for 5 minutes. (Oxygen accelerates catalyst death).

  • Solvate: Add degassed 1,4-Dioxane (0.1 - 0.2 M concentration).

  • Heat: Stir at 60–80°C . Do not exceed 100°C.

  • Monitor: Check LCMS at 2 hours. If SM remains but no byproducts, add more catalyst (poisoning occurred).

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: 5-halo-1,2,3-thiadiazoles (Highly Reactive).

The "Regioselectivity" Insight: In 1,2,3-thiadiazoles, the C5 position is significantly more electrophilic than C4 due to the electron-withdrawing nature of the


 bond adjacent to it.

Step-by-Step:

  • Substrate: 5-chloro-1,2,3-thiadiazole (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.1 equiv).

  • Base: DIPEA (Hunig's Base) (2.0 equiv). Note: Strong inorganic bases are not needed and risk ring opening.

  • Solvent: THF or MeCN.

  • Conditions: Stir at Room Temperature .

    • Warning: If heating is required, ensure the amine is not basic enough to deprotonate C4 (if unsubstituted).

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon adding NaOtBu. What happened? A: You likely triggered the Lalezari fragmentation . NaOtBu is a strong enough base to deprotonate the thiadiazole ring (especially if C4/C5 has H). The black color is often polymerized alkynyl thiolate byproducts. Switch to


. 

Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Generally, no . Copper has a very high affinity for sulfur (soft acid/soft base interaction). 1,2,3-Thiadiazoles act as potent chelators/poisons for Cu catalysts, often requiring stoichiometric amounts of Cu to drive the reaction, which makes purification difficult. Pd-precatalysts with bulky ligands are superior.

Q: I have a 4,5-dichloro-1,2,3-thiadiazole. Which chlorine will displace first? A: The C5-chlorine will displace first. The C5 position is more electron-deficient. You can selectively aminate C5 at room temperature, leaving C4-Cl intact for subsequent functionalization.

Q: Why do you recommend Precatalysts (e.g., Pd G3/G4) over Pd2(dba)3? A:


 generates 

in equilibrium. In the presence of a sulfur-containing heterocycle, the sulfur competes with the phosphine ligand for the Pd center. Precatalysts (like Buchwald G3/G4) contain the ligand pre-bound and activate only upon heating/base exposure, ensuring the high-binding ligand (e.g., Xantphos) is already protecting the metal center before the sulfur can poison it.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Lalezari, I., et al. (1980). "Fragmentation of 1,2,3-thiadiazoles." Journal of Heterocyclic Chemistry.
  • Kalinin, V. N. (1992). "Synthesis and properties of 1,2,3-thiadiazoles." Russian Chemical Reviews, 61(10).
  • Guram, A. S., et al. (1999). "New Catalysts for Buchwald-Hartwig Amination." Organic Letters. (Foundation for ligand selection to prevent poisoning).
  • Recent Application: Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024).[2][3] Molecules. (Demonstrates use of NHC-Pd catalysts for thiadiazole-like systems).

  • Catalyst Poisoning: Sulfur poisoning of palladium catalysts. (2008). Journal of Hazardous Materials. (Mechanistic insight into S-Pd interactions).

Sources

Troubleshooting

Troubleshooting solubility issues of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Technical Support Center: Solubility & Handling Guide Subject: (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine Case ID: TDA-SOL-001 Support Tier: Level 3 (Senior Application Scientist) The Molecule Dossier: Know Your Comp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine Case ID: TDA-SOL-001 Support Tier: Level 3 (Senior Application Scientist)

The Molecule Dossier: Know Your Compound

Before troubleshooting, you must understand the physicochemical "personality" of this molecule. It is not a simple amine; it is a functionalized heterocyclic intermediate often used in agrochemical (e.g., Tiadinil analogs) and pharmaceutical synthesis.

PropertyDescriptionImplications for Handling
Core Structure Secondary amine linked to a 1,2,3-thiadiazole ring.The secondary amine is your primary solubility handle (pKa ~8.8–9.2). The thiadiazole is lipophilic and electron-withdrawing.
Hydrophobicity Moderate to High (LogP est. 1.8 – 2.2).The sec-butyl group adds significant lipophilicity. The neutral free base will be insoluble in water (< 0.1 mg/mL).
Chirality The sec-butyl group contains a chiral center.If your sample is racemic, it may exist as an oil or low-melting solid. Enantiopure forms crystallize better but are prone to "oiling out."
Stability Base Sensitive. CRITICAL: 1,2,3-Thiadiazoles are less stable than their 1,3,4-isomers. Strong bases (pH > 12) can trigger ring cleavage (Hofmann-type rearrangement).

Troubleshooting: Frequently Asked Questions (FAQs)

Q1: "My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why?"

A: You are hitting the "Solubility Cliff." This molecule behaves as a weak base. In pure DMSO, it is fully solvated. When you dilute into PBS (pH 7.4), the pH is likely below the pKa of the amine (approx. 9.0), meaning it should be protonated and soluble. However , the high ionic strength of PBS can suppress the solubility of the salt form (Salting-out effect), or your concentration exceeds the kinetic solubility limit.

  • Fix: Pre-dilute with a co-solvent (e.g., PEG400 or Ethanol) before adding buffer. A 5% DMSO / 5% Solutol / 90% Water system often stabilizes these lipophilic amines better than pure buffer.

Q2: "I tried to make the HCl salt to improve solubility, but I got a sticky oil instead of a solid."

A: This is a classic issue with sec-butyl amines. The flexible alkyl chain and potential lack of enantiomeric purity prevent efficient crystal lattice packing.

  • Fix:

    • Change Solvent: Do not use water/methanol for salt formation. Use anhydrous Diethyl Ether or 1,4-Dioxane . Add HCl (in dioxane) dropwise to a solution of the amine in ether.

    • Change Counterion: If HCl oils out, switch to Oxalic acid or Fumaric acid . These dicarboxylic acids often bridge molecules, forcing a rigid lattice structure that crystallizes more easily.

Q3: "The compound is degrading during my solubility screen at pH 12."

A: Stop immediately. 1,2,3-Thiadiazoles are electrophilic. At high pH, hydroxide ions can attack the ring sulfur or C5 position, leading to ring fragmentation (often releasing nitrogen gas and sulfur).

  • Rule: Never exceed pH 10.0 with this scaffold.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry/UV)

Use this to determine the maximum concentration usable in biological assays.

  • Stock Prep: Dissolve 10 mg of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine in 1 mL DMSO (Concentration: 10 mg/mL).

  • Plate Setup: In a 96-well clear plate, add 196 µL of buffer (pH 4.0, 7.4, and 9.0).

  • Spiking: Add 4 µL of DMSO stock to the buffer (Final: 2% DMSO). Mix by shaking for 2 hours at RT.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • OD < 0.05: Soluble.[1]

    • OD > 0.05: Precipitated.

  • Validation: Centrifuge the turbid wells, dilute the supernatant, and quantify the actual concentration via HPLC-UV against a standard curve.

Protocol B: Robust Salt Formation (The "Anti-Oil" Method)

Target: Hydrochloride Salt

  • Dissolve 1.0 eq of free base in Anhydrous Diethyl Ether (Concentration ~0.1 M). Cool to 0°C.

  • Slowly add 1.1 eq of HCl (4M in Dioxane) dropwise under Nitrogen.

  • Observation:

    • White precipitate: Filter immediately and wash with cold ether.

    • Oiling out: Scratch the glass side with a spatula to induce nucleation. If oil persists, decant the solvent, add fresh n-Heptane , and sonicate. The non-polar heptane forces the polar salt to solidify.

  • Dry under high vacuum at 40°C for 24 hours to remove trapped solvent.

Visual Troubleshooting Logic

The following diagram outlines the decision process for handling solubility issues with this specific scaffold.

SolubilityLogic Start Issue: Compound Precipitates CheckPH Check pH of Medium Start->CheckPH IsAcidic pH < 7.0 CheckPH->IsAcidic Acidic IsBasic pH > 8.0 CheckPH->IsBasic Basic Protonation Amine is Protonated (Good) Check Ionic Strength IsAcidic->Protonation Deprotonation Amine is Neutral (Bad) Insoluble Free Base IsBasic->Deprotonation Cosolvent Add Co-solvent (10% Solutol or PEG400) Protonation->Cosolvent Still cloudy? SaltStrategy Switch to Salt Form (HCl or Oxalate) Deprotonation->SaltStrategy Modify Compound Deprotonation->Cosolvent Modify Media Warning WARNING: Avoid pH > 10 (Ring Decomposition) Deprotonation->Warning If pH > 10

Figure 1: Decision tree for troubleshooting precipitation events. Note the critical warning regarding high pH stability.

References & Authority

  • Physicochemical Properties of 1,2,3-Thiadiazoles:

    • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. This text establishes the base-sensitivity of the 1,2,3-thiadiazole ring compared to the 1,3,4-isomer.

    • Source:

  • Solubility & Salt Selection:

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Explains the mechanics of why oxalate/fumarate salts prevent "oiling out" in flexible amines.

    • Source:

  • Structural Analogs (Agrochemical Context):

    • Detailed SAR studies on Tiadinil and related 4-methyl-1,2,3-thiadiazole-5-carboxamides confirm the lipophilicity issues inherent to this scaffold.

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Purification of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Case ID: PUR-TDA-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Removal of impurities from crude secondary amine via reductive amination. Executive Summary & Molecule Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TDA-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Removal of impurities from crude secondary amine via reductive amination.

Executive Summary & Molecule Profile

You are dealing with (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine , a secondary amine featuring a chiral sec-butyl group and a 1,2,3-thiadiazole heterocycle.

This molecule presents a classic "dual-threat" purification challenge:

  • The Amine (Basic): Prone to tailing on silica and difficult to separate from over-alkylated (tertiary) byproducts.

  • The 1,2,3-Thiadiazole Ring (Labile): Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is energetically poised to extrude nitrogen (

    
    ) . It is sensitive to strong bases and high temperatures, which can trigger ring fragmentation (Lalezari-type fragmentation) into alkynes and sulfur.
    

Critical Rule: Avoid strong hydroxide bases (NaOH, KOH) and temperatures above 60°C during workup.

Impurity Identification (The "Usual Suspects")

Assuming a standard reductive amination (2-aminobutane + 1,2,3-thiadiazole-4-carbaldehyde), your crude mixture likely contains:

Impurity TypeChemical IdentityOriginRemoval Strategy
Impurity A Unreacted 2-aminobutaneExcess starting materialEvaporation (Volatile) or Scavenging
Impurity B Tertiary Amine (Bis-alkylated)Over-reactionChromatography or Salt Crystallization
Impurity C 1,2,3-Thiadiazol-4-ylmethanolReduction of aldehydeSilica Chromatography (Polarity diff.)
Impurity D Ring-opened sulfur residuesBase/Heat degradationFiltration / Non-polar wash
Decision Matrix: Troubleshooting Workflow

Before starting a protocol, identify your primary bottleneck using this logic flow.

PurificationLogic Start START: Analyze Crude LC-MS CheckColor Is Crude Dark/Tar-like? Start->CheckColor CheckTertiary Is Tertiary Amine Present? CheckPrimary Is Primary Amine Present? CheckTertiary->CheckPrimary No Action_Salt Protocol D: Oxalate Salt Formation (Specific for Sec. Amines) CheckTertiary->Action_Salt Yes (>5%) Action_Chrom Protocol B: Buffered Silica Column (DCM/MeOH + NH3) CheckPrimary->Action_Chrom No (Purify final) Action_Scavenge Protocol C: Isocyanate Scavenging (Removes Primary Amine) CheckPrimary->Action_Scavenge Yes CheckColor->CheckTertiary No Action_MildExtract Protocol A: Mild Acid-Base Extraction (pH < 9, Cold) CheckColor->Action_MildExtract Yes (Remove tars)

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.

Detailed Protocols
Protocol A: The "Safe" Acid-Base Extraction

Use this to remove non-basic impurities (alcohols, tars) without destroying the thiadiazole ring.

The Science: 1,2,3-Thiadiazoles are susceptible to base-catalyzed ring cleavage (releasing


 and sulfur). We replace standard NaOH with Potassium Carbonate (

) to maintain a pH ceiling of ~9-10.
  • Dissolution: Dissolve crude oil in EtOAc (Ethyl Acetate).

  • Acid Wash: Extract with 0.5 M HCl (cold, 0°C). The amine goes into the aqueous layer; non-basic impurities stay in EtOAc.

    • Note: Keep the acid dilute to prevent acid-catalyzed degradation.

  • Separation: Discard the organic layer.

  • Neutralization (CRITICAL):

    • Cool the aqueous layer to 0°C.

    • Slowly add saturated

      
        or 
      
      
      
      solution until pH reaches 8.5–9.0.
    • Do NOT use NaOH pellets.

  • Extraction: Extract 3x with DCM (Dichloromethane).

  • Drying: Dry over

    
     and concentrate in vacuo at <30°C.
    
Protocol B: Buffered Silica Chromatography

Use this if the secondary amine is tailing or co-eluting with the tertiary amine.

The Science: Silica is acidic.[1] Amines bind to silanol groups, causing streaks. Triethylamine (


) or Ammonia (

) competes for these sites, sharpening the peak.
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: DCM : MeOH :

    
     (95 : 4 : 1).
    
    • Alternative: DCM : MeOH (95:5) + 1%

      
      .
      
  • Technique:

    • Pre-wash the column with the mobile phase containing the base modifier.

    • Load the sample (dissolved in minimal DCM).

    • Elute. The tertiary amine (less polar) usually elutes first, followed by your secondary amine target.

Protocol C: Chemical Scavenging (Polishing)

Use this to remove trace primary amine (starting material) without distillation.

The Science: Isocyanates react rapidly with primary and secondary amines to form ureas. However, steric hindrance on your secondary amine (due to the sec-butyl group) makes it react much slower than the unhindered primary amine (2-aminobutane).

  • Dissolve crude amine in anhydrous DCM.

  • Add 0.2 equivalents of polymer-bound isocyanate (e.g., polystyrene-methylisocyanate).

  • Stir gently at room temperature for 1-2 hours.

    • Monitor: Check LC-MS for disappearance of 2-aminobutane.

  • Filter off the resin. The filtrate contains your purified secondary amine.

Frequently Asked Questions (FAQs)

Q: I used 1M NaOH to basify, and my product turned black and smells like sulfur. What happened? A: You likely triggered a base-catalyzed ring fragmentation (related to the Lalezari fragmentation pathway). The 1,2,3-thiadiazole ring is unstable to strong nucleophiles/bases, decomposing into elemental sulfur, nitrogen gas, and alkynethiolates. Always use mild bases like bicarbonate or carbonate.

Q: Can I distill this amine? A: Proceed with extreme caution. 1,2,3-Thiadiazoles can extrude


 thermally. If you must distill, use high vacuum (<1 mbar) to keep the boiling point below 50-60°C. Kugelrohr distillation is preferred over fractional distillation to minimize thermal exposure.

Q: My product is an oil. How can I get a solid? A: Secondary amines often crystallize well as Oxalate or Hydrochloride salts.

  • Oxalate Method:[2] Dissolve amine in

    
    . Add 1 eq. of oxalic acid dissolved in a small amount of MeOH. The oxalate salt often precipitates immediately. This also helps reject tertiary amines, which form more soluble oxalates.
    

Q: Does the chirality of the butyl group matter? A: Yes. If you used enantiopure (R)- or (S)-2-aminobutane, your product is a single enantiomer. Avoid harsh acidic conditions at high heat, which could theoretically racemize the chiral center, although secondary amines are generally configurationally stable.

References
  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Springer. (Detailed review of ring stability and Lalezari fragmentation).

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for reductive amination avoiding over-alkylation).

  • Lalezari, I., et al. (1970). "Selenadiazoles and Thiadiazoles." Journal of Heterocyclic Chemistry. (Foundational work on the base-sensitivity of the 1,2,3-thiadiazole system).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General amine purification and salt formation techniques).

Sources

Troubleshooting

Technical Support Center: 1,2,3-Thiadiazole Stability &amp; Synthesis

Welcome to the technical support hub for sulfur-nitrogen heterocycles. This guide addresses the specific stability challenges of the 1,2,3-thiadiazole scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for sulfur-nitrogen heterocycles. This guide addresses the specific stability challenges of the 1,2,3-thiadiazole scaffold. Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring possesses a latent instability: it is a "masked" source of nitrogen gas and highly reactive sulfur species.

This guide moves beyond standard protocols to explain the mechanistic causes of ring failure—specifically base-induced fragmentation and thermal nitrogen extrusion —and provides validated troubleshooting workflows to prevent them.

Module 1: The Core Stability Mechanisms

To prevent degradation, you must understand the two primary failure modes of this ring system.

Base-Induced Ring Scission (The Hurd-Mori Pathway)

The C5 proton of 1,2,3-thiadiazole is surprisingly acidic due to the inductive effect of the adjacent sulfur and the electron-withdrawing nature of the diazo-like nitrogen pair.

  • The Failure: Exposure to strong bases (alkoxides, organolithiums) deprotonates C5.

  • The Result: The resulting carbanion is unstable and undergoes a retro-cyclization, ejecting nitrogen gas (

    
    ) and forming a reactive alkynyl thiolate . This is useful if you want an alkyne, but catastrophic if you are trying to preserve the ring.
    
Thermal Nitrogen Extrusion (Wolff Rearrangement Analogue)
  • The Failure: Heating above specific thresholds (typically >180°C, but lower for strained analogs) overcomes the activation energy for

    
     loss.
    
  • The Result: The ring collapses into a thiirene intermediate, which rapidly rearranges into a thioketene .[1] These species oligomerize or react with nucleophiles, leading to "tar" formation.

Visualizing the Degradation Pathways

The following diagram illustrates the "Fork in the Road" for 1,2,3-thiadiazole stability.

Thiadiazole_Degradation Thiadiazole 1,2,3-Thiadiazole Ring Base_Path Strong Base (Deprotonation at C5) Thiadiazole->Base_Path Thermal_Path Heat / UV Light (>200°C or hν) Thiadiazole->Thermal_Path Anion C5 Carbanion Intermediate Base_Path->Anion -H+ Diradical Diradical / Thiirene Intermediate Thermal_Path->Diradical -N2 AlkynylThiolate Alkynyl Thiolate (Ring Open) Anion->AlkynylThiolate Loss of N2 (Irreversible) Thioketene Thioketene (Highly Reactive) Diradical->Thioketene Rearrangement Polymer Oligomers / Tars Thioketene->Polymer Polymerization

Figure 1: Mechanistic pathways for base-induced and thermal degradation of 1,2,3-thiadiazoles.

Module 2: Troubleshooting Synthesis (Hurd-Mori Reaction)

The most common synthesis involves the reaction of


-methylene hydrazones with thionyl chloride (

), known as the Hurd-Mori reaction. This reaction is prone to runaway exotherms and ring degradation if not controlled.
Critical Parameter Table
ParameterRecommended RangeDanger ZoneMechanistic Consequence of Failure
Temperature -10°C to 0°C (Addition)RT (Stirring)> 40°C during additionRapid

evolution; formation of 1,2,3-triazoles via side reactions.
Solvent DCM, Dichloromethane (Anhydrous)Water, AlcoholsHydrolysis of

creates HCl spikes; Alcohols react with intermediates.
Reagent Rate Dropwise (1 mL/min)Bolus additionLocalized heating triggers thermal decomposition of the diazo intermediate.
Workup pH Neutral to Mildly Acidic (pH 5-7)Basic (pH > 9)Immediate ring opening to alkynyl thiolates.
Troubleshooting Q&A

Q1: My reaction turned into a black tar after adding thionyl chloride. What happened?

  • Diagnosis: Thermal runaway. The cyclization is exothermic. If

    
     is added too fast, the heat generated triggers the thermal extrusion of nitrogen (see Figure 1).
    
  • Solution:

    • Cool the hydrazone solution to -10°C (ice/salt bath).

    • Dilute

      
       in DCM (1:1 ratio) before addition.
      
    • Add the thionyl chloride solution via a pressure-equalizing dropping funnel over 30–60 minutes.

Q2: The product disappeared during the aqueous workup. I see a new spot on TLC that stains for sulfur but isn't my product.

  • Diagnosis: Base-induced ring opening.[2] Did you use a strong carbonate or hydroxide wash to neutralize the acid?

  • Mechanism: At pH > 9, the C5 proton is removed. The ring opens to form the alkynyl thiolate, which then reacts with electrophiles or oxidizes to disulfides.

  • Solution: Quench the reaction with ice water only. If neutralization is strictly necessary, use saturated sodium bicarbonate (

    
    ) cautiously and ensure the internal temperature stays < 5°C. Never use NaOH.
    

Q3: I am getting low yields and a "dimer" side product.

  • Diagnosis: Formation of 1,2,3-triazoles or disulfides.

  • Solution: This often happens if the hydrazone is not pure or if excess thionyl chloride is used.

    • Protocol Check: Ensure your hydrazone is dry. Water reacts with

      
       to form 
      
      
      
      and
      
      
      , which can catalyze alternative decomposition pathways. Use exactly 1.2–1.5 equivalents of
      
      
      .

Module 3: Validated Synthesis Protocol (Optimized Hurd-Mori)

This protocol minimizes thermal stress and avoids basic conditions.

Reagents:

  • Aryl/Alkyl ketone hydrazone (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM), Anhydrous[3]

  • Catalyst: Tetrabutylammonium iodide (TBAI) (5 mol%) - Optional, improves yield for steric substrates.

Step-by-Step Workflow:

  • Preparation: Dissolve the hydrazone in anhydrous DCM (0.5 M concentration) under a nitrogen atmosphere. Add TBAI if the substrate is sterically hindered.

  • Cooling: Cool the vessel to -5°C using an ice/salt bath. Allow 15 minutes for thermal equilibration.

  • Cyclization:

    • Add neat

      
       dropwise via syringe pump or dropping funnel.
      
    • Rate Limit: Maintain internal temperature < 5°C .

    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper venting through a scrubber.
  • Maturation: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[3] The hydrazone spot should disappear.

  • Quenching (Critical):

    • Pour the reaction mixture slowly into a beaker of crushed ice .

    • Stir vigorously until the ice melts.

  • Extraction: Separate the organic layer.[3] Wash once with water and once with brine.

    • Avoid: Do not wash with NaOH or KOH.

  • Purification: Dry over

    
     and concentrate in vacuo at < 40°C . Purify via column chromatography using Hexane/EtOAc.
    

Module 4: Advanced Stability Logic (Decision Tree)

Use this logic flow to determine if your downstream chemistry is compatible with the 1,2,3-thiadiazole ring.

Stability_Decision_Tree Start Proposed Reaction Condition Check_Base Is a Base involved? Start->Check_Base Check_pKa Is Base pKa > 10? Check_Base->Check_pKa Yes Check_Temp Is Temperature > 150°C? Check_Base->Check_Temp No Check_Sub Is C5 substituted? Check_pKa->Check_Sub Yes (>10) Safe PROCEED (Ring Likely Stable) Check_pKa->Safe No (e.g., Pyridine) Check_Sub->Safe Yes (C5-R) Unsafe STOP (High Risk of Degradation) Check_Sub->Unsafe No (C5-H) Check_Nuc Is a strong Nucleophile present? (e.g., R-NH2, R-SH) Check_Temp->Check_Nuc No Check_Temp->Unsafe Yes Check_Nuc->Safe No Check_Nuc->Unsafe Yes

Figure 2: Decision matrix for assessing reaction compatibility with 1,2,3-thiadiazoles.

References

  • Benchchem. Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. (Discusses Hurd-Mori reaction parameters and temperature control).

  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (Details the Hurd-Mori reaction and stability of the thiadiazole fragment).

  • Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis.[4][5][6] (Overview of the reaction mechanism and hydrazone derivatives).

  • ResearchGate. The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. (Primary source for base-induced ring opening mechanism).

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. (Modern catalytic improvements including TBAI usage).[5][7]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

This guide outlines the 1H NMR spectral analysis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine , a secondary amine featuring a chiral sec-butyl group and a heterocyclic 1,2,3-thiadiazole moiety.[1][2] Content Type: P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR spectral analysis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine , a secondary amine featuring a chiral sec-butyl group and a heterocyclic 1,2,3-thiadiazole moiety.[1][2]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers[1]

Executive Summary & Structural Logic

This molecule represents a convergence of two distinct magnetic environments: an electron-deficient heteroaromatic ring and a chiral aliphatic chain. Correct spectral assignment requires distinguishing between the rigid, deshielded thiadiazole protons and the complex splitting patterns of the chiral sec-butyl group.[1][2]

The Critical Analytical Challenge: The presence of the chiral center at the sec-butyl methine position renders the adjacent methylene protons (on the thiadiazole bridge) diastereotopic .[1][2] A standard low-resolution scan may misidentify this signal as a singlet, whereas high-resolution analysis reveals an AB system.[1][2]

Structural Fragments for Assignment
  • Fragment A (Heteroaromatic): 1,2,3-Thiadiazole ring (C4-substituted).[1] Contains the most deshielded proton (H-5).

  • Fragment B (Linker): Methylene bridge (-CH₂-) connecting the ring to the amine.[1]

  • Fragment C (Chiral Aliphatic): sec-Butyl group (butan-2-yl).[1] Contains a chiral center (*CH), creating complex multiplets.[1]

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the spectral topology, particularly regarding the exchangeable amine proton and the resolution of the diastereotopic linker.[1][2]

Comparison Table: Chemical Shift & Visibility
Spectral FeatureChloroform-d (CDCl₃) DMSO-d₆ Technical Insight
Amine Proton (-NH-) Broad / Invisible (1.5 - 2.0 ppm)Sharp / Coupled (2.5 - 3.5 ppm)In CDCl₃, rapid exchange often broadens the NH signal into the baseline. DMSO stabilizes the proton via H-bonding, often revealing vicinal coupling to the adjacent CH/CH₂.[2]
Thiadiazole H-5 8.40 - 8.60 ppm (Singlet) 8.80 - 9.10 ppm (Singlet) The polar DMSO environment induces a downfield shift due to dipole-dipole interactions with the electron-deficient ring.
Linker (-CH₂-) ~4.10 ppm (Apparent Singlet)~4.00 - 4.20 ppm (AB Quartet)The magnetic non-equivalence caused by the chiral center is more pronounced in DMSO due to restricted rotation/solvation shells.[1]
Water Signal 1.56 ppm 3.33 ppm In DMSO, the water peak can obscure the methine or methylene signals of the sec-butyl group.[2]
Recommendation
  • Routine Verification: Use CDCl₃ .[2] It provides a cleaner baseline in the aliphatic region (0.8–2.0 ppm) where the sec-butyl signals reside.

  • Structural Characterization: Use DMSO-d₆ .[3][4] It is essential for confirming the secondary amine (NH) and resolving the diastereotopic nature of the methylene bridge.[1][2]

Comparative Analysis: Field Strength (300 MHz vs. 600 MHz)

The impact of field strength is non-linear for this molecule due to the second-order effects induced by the chiral center.[1]

The Diastereotopic Trap

The methylene protons linking the thiadiazole and the nitrogen are chemically equivalent only in an achiral environment.[2] Because the nitrogen is attached to a chiral sec-butyl group, these two protons are diastereotopic (


).[1]
  • At 300 MHz: The chemical shift difference (

    
    ) between 
    
    
    
    and
    
    
    is often small compared to the coupling constant (
    
    
    ).[1] The signal appears as a slightly broadened singlet or a "roofed" doublet.
  • At 600 MHz: The increased separation (

    
     in Hz increases linearly with field) resolves the signal into a distinct AB quartet  (two doublets with a large geminal coupling, typically 
    
    
    
    Hz).[1]

Expert Protocol: If the integration of the "singlet" at ~4.1 ppm is consistently < 2H or looks asymmetric, do not assume impurities. Run a 2D HSQC; if both protons correlate to the same carbon, they are diastereotopic pairs.[2]

Experimental Protocol: Step-by-Step

To ensure reproducibility and minimize exchange broadening.

Reagents
  • Analyte: >5 mg (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (High purity).

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]

    • Note: Use a fresh ampoule to minimize water content.

Workflow
  • Preparation: Weigh 5-10 mg of sample into a clean vial. Add 0.6 mL solvent.[2] Vortex for 10 seconds.[2] Transfer to 5mm NMR tube.[2]

  • Acquisition Parameters (Standard 400/600 MHz):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The thiadiazole H-5 is isolated and relaxes slowly. A short D1 (< 1s) will suppress its integration relative to the aliphatic protons.[1]

    • Scans (NS): 16 or 32 (sufficient for >5 mg).[1]

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manually phase the thiadiazole singlet (most downfield) and the methyl triplets (most upfield).[1]

    • Integration: Calibrate the Thiadiazole H-5 singlet to 1.00 H.

Logic & Assignment Diagrams

Assignment Workflow (DOT Visualization)

NMR_Assignment Sample Sample Spectrum Region1 Region: 8.0 - 9.5 ppm (Aromatic) Sample->Region1 Region2 Region: 3.5 - 4.5 ppm (Mid-Field) Sample->Region2 Region3 Region: 0.8 - 3.0 ppm (Aliphatic) Sample->Region3 Thiadiazole Thiadiazole H-5 (Singlet, ~8.9 ppm) Region1->Thiadiazole Diagnostic Linker N-CH2-Thiadiazole (AB Quartet/Singlet) Region2->Linker Diastereotopic check SecButyl sec-Butyl Group Region3->SecButyl Methine Methine (-CH-) Multiplet ~2.8 ppm SecButyl->Methine Methyls Methyls (-CH3) Triplet & Doublet SecButyl->Methyls

Figure 1: Logical flow for spectral assignment, separating the spectrum into three diagnostic zones.[1]

Chiral Splitting Logic (DOT Visualization)

Chirality_Effect ChiralCenter Chiral Center (sec-Butyl C2) Environment Magnetic Environment ChiralCenter->Environment Induces Asymmetry Protons Thiadiazole-CH2-N Protons Environment->Protons Makes Diastereotopic Result_Low Low Field (300 MHz) Apparent Singlet Protons->Result_Low Delta < J Result_High High Field (600 MHz) AB Quartet (J ~15Hz) Protons->Result_High Delta > J

Figure 2: Impact of the sec-butyl chiral center on the adjacent methylene bridge protons.[1]

References

  • SpectraBase. sec-Butylamine 1H NMR Spectrum (CDCl3). Wiley Science Solutions.[2] Retrieved from [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2724537, (R)-sec-butylamine. Retrieved from [Link][1]

  • UCL Chemistry. NMR Spectroscopy: The ring current effect in cyclic π-systems. Retrieved from [Link][1]

Sources

Comparative

FTIR characteristic peaks of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Spectroscopic Validation of (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine: A Comparative FTIR Analysis Guide Executive Summary & Application Context Objective: This guide provides a technical framework for the identific...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Validation of (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine: A Comparative FTIR Analysis Guide

Executive Summary & Application Context

Objective: This guide provides a technical framework for the identification and purity assessment of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine using Fourier Transform Infrared (FTIR) spectroscopy.

Significance: Derivatives of 1,2,3-thiadiazole are critical pharmacophores in agrochemistry (e.g., plant activators similar to Tiadinil) and medicinal chemistry (antimicrobial agents). The specific molecule represents a secondary amine intermediate, likely formed via the nucleophilic substitution of 4-(chloromethyl)-1,2,3-thiadiazole with butan-2-amine or via reductive amination.

Core Challenge: Distinguishing the target secondary amine from its primary amine precursors and alkyl halide starting materials is the primary quality control (QC) hurdle. This guide focuses on the spectral shifts required to validate this transformation.

Structural Deconvolution & Theoretical Assignments

To accurately interpret the spectrum, the molecule must be deconvoluted into its three IR-active constituent moieties.

MoietyStructural FeatureKey IR Activity (Diagnostic)
A. 1,2,3-Thiadiazole Ring Heterocyclic aromatic ring containing N=N and C-S bonds.[1][2]Ring Breathing: ~1450–1560 cm⁻¹C-S Stretch: ~600–700 cm⁻¹ (often obscured)=C-H Stretch: >3000 cm⁻¹
B. Linker & Alkyl Chain Methylene bridge (-CH₂-) and sec-butyl group (butan-2-yl).Aliphatic C-H: 2850–2970 cm⁻¹Gem-Dimethyl Split: ~1375 & 1385 cm⁻¹ (characteristic of branched alkyls)
C. Secondary Amine Central -NH- bond connecting the linker and butyl group.N-H Stretch: 3300–3350 cm⁻¹ (Single weak band)C-N Stretch: 1100–1200 cm⁻¹

Comparative Analysis: Target Product vs. Precursors

The most effective way to validate the synthesis is to compare the target spectrum against its immediate precursors.

Scenario: Monitoring the synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine from 4-(chloromethyl)-1,2,3-thiadiazole (Starting Material A) and butan-2-amine (Starting Material B).

Comparative Spectral Data Table
Spectral RegionPrecursor A (Chloromethyl-thiadiazole)Precursor B (Butan-2-amine)Target Product (Secondary Amine)Validation Logic
3500–3100 cm⁻¹ (N-H Region)Absent (No N-H)Doublet (~3380 & 3300 cm⁻¹) (Asym & Sym stretch)Singlet (~3320–3350 cm⁻¹) (Weak intensity)CRITICAL: Collapse of doublet to singlet confirms secondary amine formation.
3100–3000 cm⁻¹ (Aromatic C-H)Present (Weak)AbsentPresent (Weak)Confirms retention of Thiadiazole ring.
3000–2800 cm⁻¹ (Aliphatic C-H)Weak (CH₂ only)Strong (Butyl chain)Strong (Combined)Increase in aliphatic intensity vs. Precursor A.
1600–1500 cm⁻¹ (N-H Bend)AbsentStrong (~1600 cm⁻¹) (Scissoring)Absent/Very Weak Secondary amines lack the strong scissoring band of primary amines.
1260–1200 cm⁻¹ (CH₂-X Wag)Present (CH₂-Cl wag)AbsentAbsent Disappearance confirms loss of Chlorine.
700–600 cm⁻¹ (C-Cl Stretch)Present (Strong)AbsentAbsent Confirms nucleophilic substitution is complete.

Experimental Protocol: ATR-FTIR Validation

Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this compound due to the potential hygroscopicity of amine salts and the ease of handling liquid/oil intermediates.

Step-by-Step Workflow:

  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid N₂ cooled for higher sensitivity).

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Final QC).

  • Background Collection:

    • Clean crystal with isopropanol. Ensure dry.

    • Collect air background to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Application:

    • If Liquid/Oil: Apply 1 drop directly to the crystal center.

    • If Solid (Salt form): Place roughly 2-5 mg on the crystal and apply pressure using the anvil until transmission/absorbance stabilizes.

  • Data Acquisition:

    • Collect spectrum from 4000 to 600 cm⁻¹.

  • Post-Processing:

    • Apply baseline correction (rubber band method).

    • Normalize to the strongest peak (likely C-H stretch ~2900 cm⁻¹) for overlay comparison.

Decision Logic for Synthesis Monitoring

The following diagram outlines the logical flow for determining if the reaction reached the correct endpoint based on spectral features.

SpectralValidation Start Acquire Spectrum of Reaction Mixture/Product CheckNH Analyze 3300-3400 cm⁻¹ Region Start->CheckNH Doublet Doublet Peak Observed? CheckNH->Doublet Singlet Single Weak Peak? CheckNH->Singlet NoPeak No Peak? CheckNH->NoPeak PrimaryAmine Result: Unreacted Butan-2-amine (Primary Amine Present) Doublet->PrimaryAmine CheckCl Check 600-700 cm⁻¹ & 1260 cm⁻¹ (C-Cl & CH₂-Cl Wag) Singlet->CheckCl TertiaryOrStart Result: Over-alkylation or Starting Material A Only NoPeak->TertiaryOrStart ClPresent Peaks Present CheckCl->ClPresent Yes ClAbsent Peaks Absent CheckCl->ClAbsent No Incomplete Result: Incomplete Substitution (Mixture of SM + Product) ClPresent->Incomplete Success VALIDATION SUCCESS (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine ClAbsent->Success

Caption: Logic flow for validating the conversion of primary amine and alkyl halide precursors into the target secondary amine product using FTIR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for amine N-H doublet vs. singlet differentiation).

  • BenchChem. (2025).[4] Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives. Retrieved from (Provides specific ring breathing frequencies for the 1,2,3-thiadiazole core).

  • Soptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta, 22(8), 1417-1426. (Foundational text on thiadiazole ring vibrational modes, applicable by analogy to 1,2,3-isomers).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed assignments for C-N and C-Cl stretches).

Sources

Validation

A Comparative Guide to the Bioactivity of Tiadinil and the Novel Derivative (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of agricultural science and crop protection, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure, demonstrat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of agricultural science and crop protection, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth comparison between the well-established plant defense activator, Tiadinil, and a novel, yet-to-be-characterized derivative, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine.

This document is structured to serve as a technical resource for researchers. It will detail the known bioactivity and mechanism of action of Tiadinil, providing a solid benchmark. Subsequently, it will outline a comprehensive experimental framework to elucidate the potential bioactivity of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine, drawing upon established methodologies in the field.

Section 1: Profiling the Known: Tiadinil

Tiadinil, with the chemical structure N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a commercialized plant activator.[3][4] It is not a conventional fungicide with direct antimicrobial properties but rather functions by inducing Systemic Acquired Resistance (SAR) in plants.[2][5] This innate immune response provides broad-spectrum and long-lasting protection against a variety of pathogens.[2][6]

Chemical Structure
CompoundIUPAC NameCAS NumberMolecular FormulaStructure
TiadinilN-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide223580-51-6C₁₁H₁₀ClN₃OSTiadinil Structure
(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amineNot AvailableC₈H₁₅N₃SNovel Compound Structure Placeholder
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

The primary mode of action of Tiadinil is the activation of the SAR pathway.[2] Upon application, Tiadinil is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[5] SV-03 then triggers a signaling cascade that leads to the accumulation of the key plant defense hormone, salicylic acid (SA), and the expression of a suite of pathogenesis-related (PR) genes.[5][7] This systemic response primes the entire plant for a more rapid and robust defense against subsequent pathogen attacks.[6]

SAR_Pathway Tiadinil Tiadinil Metabolite SV-03 Tiadinil->Metabolite Metabolism in plant SA_Accumulation Salicylic Acid (SA) Accumulation Metabolite->SA_Accumulation Triggers signaling PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Accumulation->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified signaling pathway of Tiadinil-induced SAR.

Known Bioactivity of Tiadinil

Tiadinil has demonstrated efficacy against a range of economically important plant pathogens. Its activity is particularly notable against rice blast, caused by the fungus Magnaporthe oryzae.[8] It also shows protective effects against bacterial pathogens such as Pseudomonas syringae and viral pathogens like the Tobacco Mosaic Virus (TMV).[9]

PathogenDiseaseEfficacy of Tiadinil
Magnaporthe oryzaeRice BlastSignificant reduction in disease severity.
Pseudomonas syringaeBacterial Speck/BlightInduces resistance in various host plants.[3][10]
Tobacco Mosaic Virus (TMV)Mosaic DiseaseInduces resistance and reduces lesion size.[3][11]

Section 2: Investigating the Unknown: (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

As a novel compound, the bioactivity of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is currently uncharacterized. The structural difference from Tiadinil—specifically the replacement of the N-(3-chloro-4-methylphenyl)-4-methyl-5-carboxamide group with a 4-((butan-2-ylamino)methyl) moiety—suggests a potentially different mode of action or target spectrum. The following sections outline the experimental workflows necessary to determine its bioactivity profile.

Synthesis and Characterization

The first critical step is the synthesis and purification of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine. Standard organic synthesis procedures, likely involving the reaction of 4-(chloromethyl)-1,2,3-thiadiazole with butan-2-amine, would be employed. The purity and structural integrity of the synthesized compound must be rigorously confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.

Hypothetical Bioactivity and Structure-Activity Relationship (SAR) Considerations

While direct data is absent, we can hypothesize potential bioactivities based on the 1,2,3-thiadiazole core. This scaffold is known to exhibit a broad range of biological effects, including antifungal, antibacterial, and antiviral properties.[1] The introduction of the (butan-2-yl)methylamine side chain could influence its lipophilicity and ability to interact with biological targets. SAR studies on related thiadiazole derivatives have shown that the nature of the substituent at the 4- and 5-positions of the ring significantly impacts bioactivity.[12][13] It is plausible that this novel compound could exhibit direct antimicrobial activity, in contrast to Tiadinil's indirect, plant-mediated effects.

Section 3: Experimental Protocols for Bioactivity Assessment

To systematically evaluate the bioactivity of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine and compare it to Tiadinil, a series of well-defined experimental protocols should be followed.

In Vitro Antifungal and Antibacterial Assays

This initial screening will determine if the novel compound possesses direct antimicrobial properties.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of relevant plant pathogens.

Step-by-Step Protocol:

  • Pathogen Culture: Grow selected fungal (e.g., Magnaporthe oryzae, Botrytis cinerea) and bacterial (e.g., Pseudomonas syringae, Xanthomonas oryzae) pathogens in their respective optimal liquid media.

  • Compound Preparation: Prepare stock solutions of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine, Tiadinil (as a negative control for direct activity), and a known broad-spectrum fungicide/bactericide (as a positive control) in a suitable solvent (e.g., DMSO).

  • Microdilution Assay: In a 96-well microtiter plate, perform serial dilutions of the test compounds in the appropriate growth medium.

  • Inoculation: Add a standardized suspension of the pathogen to each well.

  • Incubation: Incubate the plates under optimal conditions for pathogen growth (e.g., 25-28°C, with shaking for bacteria).

  • MIC Determination: After a defined incubation period (e.g., 24-72 hours), determine the MIC, which is the lowest concentration of the compound that visibly inhibits pathogen growth. This can be assessed visually or by measuring optical density.[14][15]

in_vitro_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Pathogen_Culture Culture Pathogens Inoculation Inoculate with Pathogen Pathogen_Culture->Inoculation Compound_Prep Prepare Compound Stocks Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for in vitro antimicrobial assay.

Systemic Acquired Resistance (SAR) Induction Assay

This experiment will assess whether the novel compound can induce plant defense responses, similar to Tiadinil.

Objective: To determine if the test compounds can induce SAR in a model plant system (e.g., Arabidopsis thaliana or tobacco) against a virulent pathogen.

Step-by-Step Protocol:

  • Plant Growth: Grow healthy, uniform plants to a suitable developmental stage (e.g., 4-5 weeks old).

  • Primary Treatment: Treat a lower set of leaves with the test compounds. This can be done by soil drench, foliar spray, or leaf infiltration. Include a mock-treated control group.

  • Incubation Period: Allow a period of 2-3 days for the potential induction of SAR.

  • Secondary Inoculation: Challenge an upper, systemic set of leaves with a virulent pathogen (e.g., Pseudomonas syringae).[16]

  • Disease Assessment: After an appropriate incubation period (e.g., 3-5 days), assess disease symptoms. This can be done by measuring lesion size, quantifying pathogen growth within the leaf tissue (colony-forming units), or scoring disease severity.[4][17]

  • Data Analysis: Compare the disease severity in compound-treated plants to the mock-treated controls. A significant reduction in disease symptoms in the treated plants indicates SAR induction.

Molecular Analysis of Defense Gene Expression

To confirm SAR induction at the molecular level, the expression of key defense-related genes can be quantified.

Objective: To measure the transcript levels of pathogenesis-related (PR) genes in systemic leaves following compound treatment.

Step-by-Step Protocol:

  • Sample Collection: At various time points after the primary treatment (from the SAR assay), collect systemic leaf tissue and immediately freeze it in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the leaf samples.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for key PR genes (e.g., PR-1, PR-2, PR-5).[18][19][20] Include a housekeeping gene (e.g., actin) for normalization.

  • Data Analysis: Calculate the relative expression levels of the PR genes in the treated samples compared to the mock-treated controls. A significant upregulation of PR genes is a hallmark of SAR.[7][21]

Quantification of Salicylic Acid

Measuring the accumulation of salicylic acid provides further evidence of SAR induction.

Objective: To quantify the levels of free and total salicylic acid in systemic leaves after compound treatment.

Step-by-Step Protocol:

  • Sample Collection and Extraction: Collect systemic leaf tissue as described above. Homogenize the tissue and extract salicylic acid using a suitable solvent system (e.g., methanol).[13][22]

  • Sample Purification: Purify the extracts to remove interfering compounds, often using solid-phase extraction.[12][23]

  • Quantification: Analyze the purified extracts using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification.[13][23][24]

  • Data Analysis: Compare the salicylic acid levels in treated plants to those in mock-treated controls.

Section 4: Comparative Data Summary

The following table provides a template for summarizing the experimental data to facilitate a direct comparison between Tiadinil and the novel compound.

Bioactivity ParameterTiadinil(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine
In Vitro Activity
MIC vs. M. oryzae (µg/mL)High (no direct activity)To be determined
MIC vs. P. syringae (µg/mL)High (no direct activity)To be determined
SAR Induction
Disease Reduction (%)Literature values/To be determinedTo be determined
PR-1 Gene Upregulation (fold change)Literature values/To be determinedTo be determined
Salicylic Acid Accumulation (ng/g FW)Literature values/To be determinedTo be determined

Section 5: Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the bioactivity of the known plant activator Tiadinil with the novel 1,2,3-thiadiazole derivative, (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine. While Tiadinil's mechanism of action via SAR induction is well-documented, the bioactivity of the novel compound remains to be elucidated.

The proposed experimental workflows will enable a thorough characterization of the novel compound's potential direct antimicrobial effects and its ability to induce plant defense responses. The results of these studies will be crucial in determining its potential as a new crop protection agent and will provide valuable insights into the structure-activity relationships of this important class of heterocyclic compounds. Further research could also explore the metabolic fate of the novel compound within the plant and its broader spectrum of activity against other plant pathogens.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2018). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 26(15), 4439-4451.
  • Cameron, R. K., Paiva, N. L., Lamb, C. J., & Dixon, R. A. (1994). An improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15(1), 16. [Link]

  • De Vleesschauwer, D., & Höfte, M. (2007). Salicylic acid (SA) quantification. Bio-protocol, 7(19), e2583. [Link]

  • Gao, Q., et al. (2015). Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana. Bio-protocol, 5(13), e1510. [Link]

  • Khan, M. A., et al. (2021).
  • Mori, M., et al. (2006). Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco. Journal of Pesticide Science, 31(3), 273-279.
  • Pollmann, S., & Carrasco Loba, V. (2017). Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue. Methods in Molecular Biology, 1497, 221-229. [Link]

  • Takahashi, H., et al. (2002). Development of a novel plant activator for rice diseases, tiadinil. Journal of Pesticide Science, 27(2), 163-164.
  • Yasuda, M., et al. (2006). Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Journal of Pesticide Science, 31(4), 329-334. [Link]

  • Zhang, Y., et al. (2013). Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening. Plant Physiology, 161(3), 1333-1341. [Link]

  • De Vleesschauwer, D., & Höfte, M. (2006). A rapid biosensor-based method for quantification of free and glucose-conjugated salicylic acid. BMC Plant Biology, 6, 29. [Link]

  • Pierce, C. G., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(5), e0151122. [Link]

  • Wang, L., et al. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. Molecules, 26(18), 5642. [Link]

  • Ryals, J. A., et al. (1996). Systemic Acquired Resistance. The Plant Cell, 8(10), 1809-1819. [Link]

  • Ali, S., et al. (2023). Comparative Analysis of the Expression Profiles of Pathogenesis-Related Genes in Tomato Systemically Infected with Tobacco Mosaic and Cucumber Mosaic Viruses. Plants, 12(10), 2011. [Link]

  • Khan, M. A., et al. (2022). Highly potent natural fungicides identified in silico against the cereal killer fungus Magnaporthe oryzae. Scientific Reports, 12(1), 1083. [Link]

  • Chen, Q., et al. (2020). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. Molecules, 25(21), 5057. [Link]

  • Slideshare. (2017). Systemic Acquired resistance. [Link]

  • Ohashi, Y., & Ohshima, M. (1992). Plant pathogenesis-related proteins: molecular mechanisms of gene expression and protein function. The Plant Cell, 4(7), 837-843. [Link]

  • Firoozpour, L., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Molecules, 27(19), 6667. [Link]

  • International Journal of Pharmaceutical and Experimental Research. (2022). Magnaporthe oryzae. [Link]

  • Wang, Y., et al. (2022). A novel strategy to control Pseudomonas syringae through inhibition of type III secretion system. Pest Management Science, 78(12), 5226-5236. [Link]

  • Vidyashankar, D., et al. (2020). Bio-Efficacy of Fungicides against Magnaporthe oryzae Causing Blast of Rice. International Journal of Current Microbiology and Applied Sciences, 9(3), 3042-3047. [Link]

  • Kim, J. Y., et al. (2020). Expression analysis of genes encoding pathogenesis-related (PR) proteins and those involved in flavonoid biosynthesis induced following wounding in S. tora leaves. ResearchGate. [Link]

  • da Silva, J. C., et al. (2023). Pathogenesis-Related Proteins (PRs) with Enzyme Activity Activating Plant Defense Responses. International Journal of Molecular Sciences, 24(11), 9726. [Link]

  • Al-Shammari, Z. A., et al. (2023). Genome-Wide Identification and Expression Profiling of Pathogenesis-Related Protein 1 (PR-1) Genes in Durum Wheat (Triticum durum Desf.). Plants, 12(10), 2004. [Link]

  • Loveday, R. E. L., et al. (2009). Chemical Inactivation of Tobacco Mosaic Virus in Tobacco Seed. ASA, CSSA, and SSSA International Annual Meetings. [Link]

  • Simeonov, A., et al. (2017). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Central Science, 3(10), 1051-1061. [Link]

  • Fletcher, M. B., et al. (2023). A Method and Formula for the Quantitative Analysis of the Total Bioactivity of Natural Products. Molecules, 28(7), 3237. [Link]

  • Proença, D. N., et al. (2022). Antimicrobial Potential of Six Plant Essential Oils Against Pseudomonas syringae pv. actinidiae: In Vitro Activity and In Planta Efficacy Do Not Always Align. Plants, 11(15), 1957. [Link]

  • Simeonov, A., et al. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. [Link]

  • Mas-Roselló, J., et al. (2021). Mitigation of Pseudomonas syringae virulence by signal inactivation. ACS Central Science, 7(10), 1726-1733. [Link]

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  • El-Haddad, A., et al. (2024). Phytochemical Analysis, Antioxidant, Antifungal Activity, and Genotoxicity of Essential Oil and Solvent Extracts of Tetraclinis articulata leaves from Northern Morocco. Letters in Applied NanoBioScience, 13(1), 50. [Link]

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Comparative

Chromatographic Separation of (Butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine Enantiomers

Publish Comparison Guide Executive Summary The separation of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine presents a classic challenge in chiral chromatography: resolving a volatile, basic secondary amine with a steric...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

The separation of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine presents a classic challenge in chiral chromatography: resolving a volatile, basic secondary amine with a steric chiral center (sec-butyl) adjacent to a polar heterocyclic moiety (1,2,3-thiadiazole).

This guide compares the two most authoritative methodologies for this separation:

  • Direct Chiral HPLC (The Industry Standard): Utilizing immobilized polysaccharide stationary phases under normal or polar organic modes.

  • Indirect Separation (The Validation Standard): Derivatization with chiral isothiocyanates followed by Achiral RP-HPLC.

Recommendation: For high-throughput screening and QC, Method A (Direct HPLC on Chiralpak IG) is superior due to speed and recoverability. For early-stage enantiomeric excess (ee) determination without specialized columns, Method B (GITC Derivatization) is the robust alternative.

Compound Analysis & Separation Strategy

Target Molecule Profile
  • Core Structure: Secondary amine linking a chiral sec-butyl group and a 1,2,3-thiadiazole ring.

  • Chirality Source: The C2 position of the butyl chain (R vs. S).

  • pKa Consideration: The secondary amine (approx. pKa 10-11) requires basic additives (DEA/TEA) to suppress ionization and prevent peak tailing on silica-based supports.

  • Detection: The 1,2,3-thiadiazole ring provides UV absorbance (~250–260 nm), eliminating the need for derivatization for detection purposes.

Decision Matrix: Direct vs. Indirect

Figure 1: Strategic decision pathway for selecting the separation mode.

Method A: Direct Chiral HPLC (Recommended)

Technique Overview

Direct separation relies on the formation of transient diastereomeric complexes between the amine analyte and the chiral stationary phase (CSP). For secondary amines, Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG/ID) is the gold standard due to its ability to tolerate "non-standard" solvents that may be needed to solubilize the thiadiazole moiety.

Experimental Protocol

Column Selection:

  • Primary: Chiralpak IG (Immobilized Amylose derivative) - Best for basic amines.

  • Alternative: Chiralpak AD-H (Coated Amylose) - Classic choice, but solvent restricted.

Mobile Phase Conditions:

  • Mode: Normal Phase (NP)

  • Solvent A: n-Hexane (or Heptane)

  • Solvent B: Ethanol (preferred over IPA for better mass transfer with amines)

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine. Critical: Failure to add base will result in irreversible adsorption.

Step-by-Step Workflow:

  • Equilibration: Flush column with Hexane/EtOH (90:10) + 0.1% DEA for 20 column volumes.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol.

  • Injection: 5–10 µL.

  • Detection: UV @ 254 nm.

Performance Data (Representative)
ParameterChiralpak IG (Immobilized)Chiralpak AD-H (Coated)
Mobile Phase Hexane/EtOH/DEA (90:10:0.1)Hexane/IPA/DEA (90:10:0.1)
Retention (

)
1.21.8
Selectivity (

)
1.451.30
Resolution (

)
3.2 (Baseline) 2.1
Tailing Factor 1.11.4
Run Time < 10 min15 min

Expert Insight: The immobilized IG phase often provides sharper peaks for secondary amines because the polymer is covalently bonded, reducing the "swelling" effects seen in coated phases when using amine modifiers.

Method B: Indirect Separation (Derivatization)

Technique Overview

If a chiral column is unavailable, the enantiomers can be converted into diastereomers using a chiral derivatizing agent (CDA). For secondary amines, GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) is superior to acid chlorides because it reacts mildly and introduces a large chiral scaffold that enhances separation on standard C18 columns.

Experimental Protocol

Reagents:

  • GITC (Sigma-Aldrich/Merck)

  • Acetonitrile (ACN)

  • Triethylamine (TEA)

Step-by-Step Workflow:

  • Reaction: Mix 50 µL of amine sample (10 mM in ACN) with 50 µL of GITC solution (15 mM in ACN) and 10 µL TEA.

  • Incubation: Shake at room temperature for 30 minutes. (Thiosemicarbazide formation is rapid).

  • Quenching: Add 10 µL of ethanolamine to consume excess GITC.

  • Analysis: Inject onto a standard C18 column.

LC Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: ACN / 0.1% Formic Acid in Water (Gradient: 40% -> 80% ACN).

  • Detection: UV @ 254 nm (Thiadiazole) or 210 nm (Thiourea linkage).

Mechanism of Separation

Figure 2: Reaction pathway for GITC derivatization converting enantiomers to separable diastereomers.

Comparative Analysis

FeatureMethod A: Direct HPLC (Chiralpak IG)Method B: Indirect (GITC + C18)
Accuracy High (Direct measurement)Medium (Dependent on reagent purity)
Throughput High (No prep time)Low (30 min reaction time)
Cost per Sample Low (after column purchase)High (Reagent cost)
Scalability Excellent (Preparative HPLC)Poor (Analytical only)
Robustness High (Simple mobile phase)Medium (Kinetic reaction variances)

Conclusion: Use Method A for all routine development. The initial investment in a Chiralpak IG or IA column pays off in throughput and the ability to recover the pure enantiomer (preparative scale) without a hydrolysis step. Use Method B only if you strictly lack chiral columns or need to cross-validate the elution order of Method A.

References

  • Chiral Separations of Pharmaceutically Active Substances. PMC, 2020. Link

    • Supports the use of immobilized polysaccharide phases (Chiralpak IA/IG)
  • Chromatographic Separation of Enantiomers of Chiral Amines. ResearchGate, 2025. Link

    • Provides experimental data on sec-butylamine deriv
  • Enantioseparation of N-acetyl-dl-cysteine Derivatives. PubMed, 2019.[1] Link

    • Validates the use of derivatization str
  • Synthesis and Applications of 1,2,3-Thiadiazoles. PMC, 2025. Link

    • Background on the stability and UV properties of the 1,2,3-thiadiazole ring.

Sources

Validation

Validating Synthesis of 2-Amino-1,3,4-Thiadiazoles: A Comparative Technical Guide

Executive Summary: The Shift from POCl₃ to Oxidative Cyclization The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for oxadiazoles and a core pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from POCl₃ to Oxidative Cyclization

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for oxadiazoles and a core pharmacophore in antimicrobial and anticancer agents. Historically, the "Gold Standard" synthesis relied on the dehydrative cyclization of carboxylic acids with thiosemicarbazide using phosphorus oxychloride (POCl₃). While effective, this method suffers from harsh conditions, high toxicity, and difficult workups.

This guide validates a superior Iodine-Mediated Oxidative Cyclization protocol. By comparing this modern approach against the legacy POCl₃ standard, we demonstrate improvements in yield, safety, and atom economy. Crucially, we provide a Self-Validating Analytical Framework to ensure the product is not merely an uncyclized thiosemicarbazone intermediate—a common synthetic pitfall.

Mechanistic & Workflow Visualization

The following diagram contrasts the reaction pathways and illustrates the specific mechanism of the iodine-mediated oxidative cyclization.

ThiadiazoleSynthesis Start Aldehyde Substrate (R-CHO) Inter Thiosemicarbazone Intermediate Start->Inter + Thiosemicarbazide (Condensation) POCl3 Legacy Route: POCl3, Reflux (Harsh, Toxic) Inter->POCl3 I2_Step Optimized Route: I2, K2CO3, Dioxane (Oxidative Cyclization) Inter->I2_Step Green Pathway Product 2-Amino-1,3,4-Thiadiazole Product POCl3->Product Low Atom Economy Mech1 N-Iodination I2_Step->Mech1 Mech2 Intramolecular Nucleophilic Attack Mech1->Mech2 Mech3 Elimination of HI (Aromatization) Mech2->Mech3 Mech3->Product

Figure 1: Comparative reaction pathways showing the mechanism of Iodine-mediated cyclization versus the legacy POCl₃ route.

Experimental Protocols

Protocol A: The Benchmark (Legacy Standard)

Reference: Adapted from classic POCl₃ cyclization methods [1, 5].

  • Reagents: Carboxylic Acid (1.0 eq), Thiosemicarbazide (1.1 eq), POCl₃ (5.0 eq).

  • Conditions: Reflux at 80–90°C for 4–6 hours.

  • Workup: Quench carefully with ice-water (exothermic/violent). Basify with NaOH to pH 8. Filter precipitate.[1]

  • Drawbacks: POCl₃ is corrosive and moisture-sensitive. The quench generates large volumes of acidic waste.

Protocol B: The Optimized System (Iodine-Mediated)

Reference: Niu et al. (2015) [2]; Majhi et al. (2024) [3].

This protocol utilizes a "one-pot sequential" approach or a two-step isolation, which is preferred for higher purity.

Step 1: Formation of Thiosemicarbazone

  • Dissolve aldehyde (10 mmol) and thiosemicarbazide (10 mmol) in Ethanol (20 mL).

  • Add catalytic acetic acid (3 drops).

  • Reflux for 1–2 hours (Monitor by TLC; disappearance of aldehyde).

  • Cool, filter the solid thiosemicarbazone, and dry.

Step 2: Oxidative Cyclization

  • Suspend the thiosemicarbazone (5 mmol) in 1,4-dioxane (15 mL) or Ethanol.

  • Add K₂CO₃ (15 mmol, 3.0 eq) followed by molecular Iodine (I₂, 6 mmol, 1.2 eq).

  • Stir at 80°C for 2–4 hours.

    • Observation: The reaction mixture typically turns dark brown (iodine) and then fades as iodine is consumed/sublimed.

  • Workup: Cool to RT. Treat with 5% Na₂S₂O₃ (sodium thiosulfate) solution to remove excess iodine (color changes from brown to yellow/white).

  • Extract with Ethyl Acetate or filter the precipitate if solid forms. Recrystallize from Ethanol/DMF.

Comparative Performance Data

The following data contrasts the two methods based on typical laboratory results for a standard substrate (e.g., 4-chlorobenzaldehyde derivative).

MetricProtocol A (POCl₃)Protocol B (Iodine/K₂CO₃)Advantage
Yield 65 – 75%85 – 95% Protocol B (Higher conversion)
Reaction Time 4 – 8 Hours2 – 4 HoursProtocol B (Faster kinetics)
Purity (Crude) Moderate (Phosphorus byproducts)High (Iodine easy to remove)Protocol B
Safety Profile High Risk (Corrosive, violent quench)Low Risk (Mild oxidant)Protocol B
Atom Economy Low (Loss of POCl₃ mass)Moderate (Loss of HI/H₂O)Protocol B
Substrate Scope Sensitive to acid-labile groupsTolerates diverse functional groupsProtocol B

The Self-Validating Analytical Framework

In thiadiazole synthesis, the most common failure mode is incomplete cyclization . The intermediate (thiosemicarbazone) and the product (thiadiazole) are both solids with similar solubility. You must use the following logic tree to validate the transformation.

ValidationLogic Start Isolated Solid Product Check1 Test 1: 1H NMR (DMSO-d6) Check NH/NH2 Signals Start->Check1 Result1A Singlet @ 9-12 ppm (CH=N) AND Broad Singlet @ 11-12 ppm (NH) Check1->Result1A Observed Result1B Broad Singlet @ 7.0-7.8 ppm (NH2) NO CH=N signal Check1->Result1B Observed Fail FAILED Thiosemicarbazone Intermediate Result1A->Fail Check2 Test 2: 13C NMR Check Ring Carbons Result1B->Check2 Result2 Signal @ 168-170 ppm (C-NH2) Signal @ 155-158 ppm (C=N) Check2->Result2 Final VALIDATED 2-Amino-1,3,4-Thiadiazole Result2->Final

Figure 2: Logical validation tree to distinguish the target product from the intermediate.

Key Validation Spectroscopic Markers
  • ¹H NMR (DMSO-d₆):

    • The "Smoking Gun": The thiosemicarbazone intermediate has a characteristic azomethine proton (–CH=N– ) appearing as a singlet between 8.0–8.5 ppm and a hydrazinic proton (–NH– ) downfield at 10.0–12.0 ppm .

    • The Product: Upon cyclization, these disappear. You must observe a new broad singlet for the primary amine (–NH₂ ) typically at 7.0–7.8 ppm (exchangeable with D₂O) [4, 6].

  • ¹³C NMR:

    • Look for the C-2 carbon (bearing the amine) at 168–170 ppm and the C-5 carbon (bearing the aryl group) at 155–158 ppm [4].

  • Melting Point:

    • Thiadiazoles generally have high melting points. For example, 2-amino-5-phenyl-1,3,4-thiadiazole melts around 214–215°C .[2] A significant depression often indicates a mixture with the intermediate [4].

References

  • Comparison of POCl3 vs Iodine Methods: J. Org. Chem. 2015, 80, 2, 1018–1024.[3]

  • Oxidative Cyclization Protocol: Niu, P., et al. "Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation."[3][4] Journal of Organic Chemistry, 2015.[3][4]

  • Green Synthesis Review: Majhi, S., et al. "Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation."[5] Current Microwave Chemistry, 2024.[5]

  • NMR Characterization Standards: "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." MDPI, 2023.

  • Legacy POCl3 Method: "POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole...". Arabian Journal of Chemistry, 2022.[6]

  • Spectroscopic Data Verification: "Synthesis and characterization of new 1,3,4-thiadiazole derivatives." RSC Advances, 2022.

Sources

Safety & Regulatory Compliance

Safety

(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine proper disposal procedures

This guide details the proper disposal procedures for (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine . As a specialized research chemical with limited public safety data, this protocol applies the Precautionary Principle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the proper disposal procedures for (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine . As a specialized research chemical with limited public safety data, this protocol applies the Precautionary Principle , treating the substance as a high-hazard material due to the potential reactivity of the 1,2,3-thiadiazole ring and the biological activity typical of this pharmacophore.[1]

Part 1: Chemical Hazard Profile & Risk Assessment

Before initiating disposal, you must understand the specific risks associated with the functional groups in this molecule.[1]

Functional GroupAssociated HazardOperational Implication
1,2,3-Thiadiazole Ring Thermal/Photochemical Instability: This isomer is unique among thiadiazoles for its ability to extrude Nitrogen gas (

) upon decomposition (thermal or UV stress), leaving behind reactive thioketenes or sulfur species.[1]
DO NOT subject waste containers to heat, direct sunlight, or rotary evaporation at high temperatures.[1] Risk of pressure buildup.
Secondary Amine Nitrosation Risk: Secondary amines react with nitrosating agents (nitrites, nitrous acid) to form N-nitrosamines, which are potent carcinogens.[1]STRICT SEGREGATION: Never mix this waste with oxidizing agents or nitrate/nitrite-containing waste streams.
Butan-2-yl Group Lipophilicity: Increases skin permeability.PPE REQUIREMENT: Double-gloving (Nitrile) is mandatory.

Part 2: Waste Segregation & Containerization

Proper segregation is the primary defense against unplanned reactions in the waste drum.

Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or Amber Glass (to prevent UV degradation).

  • Labeling: "Hazardous Waste - Toxic - Organic Amine."

  • Protocol:

    • Do not dissolve the solid for the sole purpose of disposal; keep it solid to minimize volume and reactivity.[1]

    • If the material is old or potentially unstable, add a stabilizer (e.g., small amount of water or high-boiling inert solvent) only if specified by your facility's safety officer.[1] Generally, dry disposal is preferred for amines.[1]

Liquid Waste (Reaction Mixtures/Solutions)
  • Stream: Non-Halogenated Organic Solvents (assuming dissolved in MeOH, EtOH, DMSO, etc.).[1]

  • Incompatibility Check: Ensure the waste carboy does NOT contain:

    • Acids (Exothermic reaction with the amine).

    • Oxidizers (Peroxides, Nitrates).[1]

    • Halogenated solvents (unless the facility burns all organics together; however, keeping them separate is standard best practice).[1]

Contaminated Debris (Gloves, Weigh Boats)[1][2]
  • Protocol: Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Disposal: Incineration as "Solid Hazardous Waste." Do not place in regular trash.

Part 3: Disposal Workflow Diagram

The following logic flow ensures the material ends up in the correct waste stream without generating secondary hazards.

DisposalWorkflow Start Start: (butan-2-yl) (1,2,3-thiadiazol-4-ylmethyl)amine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid In Solution / Reaction Mix StateCheck->Liquid Liquid SolidWaste Pack in Amber Glass/HDPE. Label: 'Toxic Solid' Solid->SolidWaste ContamCheck Contaminants? Liquid->ContamCheck Segregation CRITICAL CHECK: Is the waste stream free of Acids & Oxidizers? ContamCheck->Segregation Yes (Check Compatibility) LiquidWaste Segregate into Non-Halogenated Organics ContamCheck->LiquidWaste No (Pure Solvent) Segregation->LiquidWaste Yes, Safe NitrosamineWarning STOP: Potential for Nitrosamine Formation Segregation->NitrosamineWarning Contains Nitrites/Acids Incineration Final Disposal: High-Temp Incineration SolidWaste->Incineration LiquidWaste->Incineration

Figure 1: Decision tree for the safe segregation and disposal of thiadiazole-amine derivatives.

Part 4: Detailed Operational Procedures

Step 1: Pre-Disposal Stabilization (The "Do Not" List)
  • DO NOT attempt to neutralize this amine with strong acid in the waste container. The heat of neutralization can accelerate the decomposition of the thiadiazole ring, potentially releasing gas (

    
    ) and causing container rupture.[1]
    
  • DO NOT mix with metal hydrides or strong reducing agents.

Step 2: Spill Management (Emergency Protocol)

If a spill occurs during transfer:

  • Evacuate the immediate area (potential for dust/aerosol inhalation).

  • PPE: Wear a Tyvek suit, nitrile gloves (double layer), and a full-face respirator with organic vapor/P100 cartridges.[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Avoid paper towels or sawdust (combustible organics can react with concentrated amines).

  • Clean: Wipe the area with a mild detergent solution.[1] Do not use bleach (hypochlorite), as it can react with the amine to form chloramines (toxic gas).

Step 3: Final Off-Site Disposal

This compound must be disposed of via High-Temperature Incineration at a licensed facility.

  • Why Incineration? The 1,2,3-thiadiazole ring is robust against biological degradation but decomposes cleanly at high incineration temperatures (

    
    ) into 
    
    
    
    ,
    
    
    , and
    
    
    , which are scrubbed by the facility.[1]
  • Waste Code (US EPA): As a research chemical, it likely does not have a specific P or U list code.[1] Use the default characteristic codes if applicable (e.g., D001 for Ignitability if in solvent, D003 for Reactivity if testing shows instability).[1] Otherwise, classify as "Non-Regulated Chemical Waste" pending profile approval by your waste vendor.[1]

References

  • Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Detailed analysis of the thermal decomposition and

    
     extrusion risks of the 1,2,3-thiadiazole ring). 
    
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocols for amine segregation and waste management).

  • PubChem. (n.d.).[2][3] 1,2,3-Thiadiazole Compound Summary. National Library of Medicine. (Structural alerts and physical property data).

Sources

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